3-Methoxyindolizine
Description
Structure
3D Structure
Properties
CAS No. |
195615-16-8 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-methoxyindolizine |
InChI |
InChI=1S/C9H9NO/c1-11-9-6-5-8-4-2-3-7-10(8)9/h2-7H,1H3 |
InChI Key |
BCAWEFMZGQSYOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C2N1C=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-Methoxyindolizine: Chemical Structure, Synthesis, and Reactivity Profile
This technical guide details the chemical structure, synthesis, and physicochemical properties of 3-Methoxyindolizine , a specific derivative of the indolizine heterocycle. This document is designed for researchers in medicinal chemistry and materials science.
Executive Summary
3-Methoxyindolizine is an electron-rich, fused bicyclic heterocycle belonging to the indolizine family (pyrrolo[1,2-a]pyridine). Unlike its indole isomer, indolizine is hypervalent at the bridgehead nitrogen, creating a unique 10
Chemical Structure and Electronic Properties
Structural Framework and Numbering
Indolizine consists of a six-membered pyridine ring fused to a five-membered pyrrole ring across the N4–C9 bond. The standard IUPAC numbering assigns the bridgehead nitrogen as position 4.
-
Formula:
-
Molecular Weight: 147.18 g/mol
-
Hybridization: All ring atoms are
hybridized. -
Aromaticity: It is a 10
-electron aromatic system. The bridgehead nitrogen contributes two electrons to the -system, ensuring planarity and Hückel aromaticity ( ).
Electronic Perturbation by the 3-Methoxy Group
The C3 position in the parent indolizine is naturally electron-rich due to the resonance contribution from the bridgehead nitrogen. The addition of a methoxy group (
-
Resonance Effects: The lone pair on the methoxy oxygen donates electron density into the pyrrole ring. This density is delocalized primarily to C1 , making it the most nucleophilic site on the ring.
-
Dipole Moment: The parent indolizine has a dipole moment directed from the pyridine ring toward the pyrrole ring. The 3-methoxy group enhances this dipole, stabilizing cationic transition states during electrophilic attack.
Visualization of Resonance and Reactivity
The following diagram illustrates the resonance stabilization and the activation of the C1 position.
Caption: Electronic flow in 3-methoxyindolizine showing the activation of C1 by the methoxy group and bridgehead nitrogen.
Synthesis Methodologies
Direct synthesis of 3-methoxyindolizine is challenging due to the high reactivity of the electron-rich parent scaffold. The most robust protocols involve the cyclization of pyridinium ylides or the O-methylation of indolizin-3-ones .
Protocol A: The Pyridinium Ylide Cyclization (Preferred)
This method utilizes the 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne or alkene, followed by aromatization.
Step-by-Step Methodology:
-
Quaternization: React pyridine with an
-haloester (e.g., ethyl bromoacetate) to form the -(ethoxycarbonylmethyl)pyridinium bromide salt. -
Ylide Formation: Treat the salt with a mild base (e.g.,
or ) in a polar aprotic solvent (DMF or MeCN) to generate the pyridinium ylide in situ. -
Cycloaddition: Add an activated alkyne (e.g., methyl propiolate). The ylide undergoes a [3+2] cycloaddition.[1][2][3]
-
Aromatization/Modification: The resulting dihydroindolizine intermediate is oxidized (often spontaneously or with
) to the indolizine ester.-
Note for 3-Methoxy: To specifically access the 3-methoxy derivative, one typically synthesizes indolizin-3-one (a lactam) via cyclization of 2-pyridylacetic acid derivatives, then performs O-methylation .
-
Protocol B: O-Methylation of Indolizin-3-one
This is the most direct route to the specific 3-methoxy ether.
-
Precursor Synthesis: Synthesize indolizin-3-one by heating 2-pyridylacetic acid with acetic anhydride (Scholtz reaction variant).
-
Methylation: Dissolve indolizin-3-one in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Trimethyloxonium tetrafluoroborate (
) or Methyl triflate (MeOTf). These "hard" methylating agents favor O-alkylation over C-alkylation. -
Workup: Quench with weak base (
) and extract rapidly. Caution: The product is acid-sensitive.
Caption: Synthetic route from 2-pyridylacetic acid to 3-methoxyindolizine via O-methylation of the lactam intermediate.
Physicochemical & Spectral Properties[2][4][5][6][7]
NMR Spectroscopy Data
The presence of the 3-methoxy group significantly alters the proton chemical shifts compared to the parent indolizine.
| Nucleus | Position | Chemical Shift ( | Multiplicity | Assignment Note |
| -OCH | 3.80 – 3.95 | Singlet | Characteristic methoxy signal. | |
| H1 | 6.30 – 6.50 | Doublet | Shielded by OMe resonance (+M). | |
| H2 | 6.60 – 6.75 | Multiplet | Coupling with H1. | |
| H5 | 7.80 – 8.00 | Doublet | Deshielded (peri-position to N). | |
| H8 | 7.20 – 7.40 | Doublet | Typical aromatic pyridine range. |
Fluorescence and Optical Properties
Indolizines are known for their fluorescence. 3-Methoxyindolizine exhibits:
-
Absorption (
): ~340–360 nm (Solvent dependent). -
Emission (
): ~420–460 nm (Blue-Green region). -
Quantum Yield (
): Moderate (0.1 – 0.4). The electron-donating methoxy group can increase non-radiative decay pathways compared to electron-withdrawing analogs (e.g., 3-cyanoindolizine), but it maintains useful fluorescence for labeling. -
Solvatochromism: Positive solvatochromism is observed; emission shifts to longer wavelengths in polar solvents (DMSO/MeOH) due to the stabilization of the dipolar excited state.
Reactivity and Stability Profile
Electrophilic Aromatic Substitution (EAS)
The 3-methoxy group activates the ring.
-
Regioselectivity: The C1 position is the exclusive site for electrophilic attack (protonation, acylation, formylation).
-
Mechanism: The transition state is stabilized by the delocalization of the positive charge onto the methoxy oxygen and the bridgehead nitrogen.
-
Example: Vilsmeier-Haack formylation yields 1-formyl-3-methoxyindolizine .
Cycloaddition Reactions
Indolizines can act as the
-
[8+2] Cycloaddition: Reacts with electron-deficient alkynes (e.g., DMAD) to form cyclazines. The 3-methoxy group accelerates this reaction by raising the HOMO energy of the indolizine.
Stability Considerations
-
Oxidation: 3-Methoxyindolizine is air-sensitive in solution over prolonged periods. It slowly oxidizes to ring-opened products or dimers. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is required.
-
Acid Sensitivity: Strong acids can hydrolyze the enol ether moiety, reverting the compound to the indolizin-3-one lactam.
Applications in Drug Development[5]
Indolizine scaffolds are "privileged structures" in medicinal chemistry.[1] The 3-methoxy derivative serves as a precursor or bioisostere in:
-
CNS Agents: Analogs of indolizines show affinity for serotonin (5-HT) receptors. The methoxy group mimics the alkoxy features found in many psychoactive tryptamines.
-
Antimicrobial Agents: 3-substituted indolizines have demonstrated activity against Mycobacterium tuberculosis (InhA inhibition).
-
Fluorescent Probes: Used as a core for biological imaging agents where compact, lipophilic fluorophores are needed to penetrate cell membranes.
References
-
Synthesis of Indolizines via Pyridinium Ylides Title: Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction Source: PubMed Central (NIH) URL:[Link]
-
Biological Activity of Indolizine Derivatives Title: Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme Source: Taylor & Francis Online URL:[Link][4]
-
Fluorescence Properties of Indolizines Title: New fluorescent indolizines and bisindolizinylethylenes: Synthesis and optical properties Source: ResearchGate URL:[5][6][7][Link]
-
General Reactivity of Indolizines Title: Synthesis of indolizines - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
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- 2. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
A Technical Guide to Understanding and Measuring the Fluorescence Quantum Yield of Methoxy-Substituted Indolizines
This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the fluorescence quantum yield of methoxy-substituted indolizines. We will delve into the structural factors governing their photophysical properties, provide a detailed protocol for accurate quantum yield determination, and discuss the implications for the design of novel fluorophores.
Introduction: The Indolizine Scaffold - A Privileged Structure in Fluorescence Applications
Indolizine, a fused bicyclic aromatic compound containing a nitrogen atom at the bridgehead, has emerged as a valuable scaffold in the development of fluorescent probes and materials.[1][2][3] Its rigid, planar structure and extended π-conjugated system provide a robust framework for fluorescence. The photophysical properties of indolizine derivatives can be finely tuned by introducing various substituents, making them attractive candidates for applications ranging from biological imaging to organic light-emitting devices (OLEDs).[1][2][3][4] Among the various functional groups, the methoxy (-OCH₃) group, a strong electron-donating group, plays a pivotal role in modulating the fluorescence quantum yield (ΦF) of these molecules. Understanding the interplay between the position of the methoxy substituent and the resulting quantum yield is crucial for the rational design of highly emissive indolizine-based fluorophores.
The Influence of Methoxy Substitution on Fluorescence Quantum Yield
The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is defined as the ratio of photons emitted to photons absorbed. For methoxy-substituted indolizines, the ΦF is intricately linked to the position of the methoxy group on the indolizine core.
Electronic Effects and Intramolecular Charge Transfer (ICT)
The electron-donating nature of the methoxy group significantly influences the electronic distribution within the indolizine scaffold. When paired with an electron-withdrawing group (EWG) at another position, a "push-pull" system can be established, leading to an intramolecular charge transfer (ICT) character in the excited state.[5] This ICT process can either enhance or quench fluorescence depending on the specific substitution pattern and the surrounding solvent environment.
For instance, a study on 3,7-disubstituted indolizines revealed that while most substitutions at the R1 position had a negligible effect on the emission wavelength, a strongly electron-donating N,N-dimethylamino group induced a significant red-shift due to an ICT process with an ester group at the C-7 position.[5] A similar principle applies to the methoxy group; its ability to donate electron density can increase the transition dipole moment, potentially leading to a higher quantum yield. However, if the ICT state is too stabilized in polar solvents, non-radiative decay pathways can become more prominent, leading to a decrease in fluorescence.
Positional Isomerism: A Key Determinant of Quantum Yield
The specific placement of the methoxy group on the five-membered or six-membered ring of the indolizine core has a profound impact on the ΦF. This is due to the differential electron density at various positions of the indolizine nucleus. Substitution at positions that maximize the overlap between the donor (methoxy) and acceptor orbitals and promote a radiative decay pathway will result in a higher quantum yield.
While a systematic study exclusively on methoxy-substituted indolizines is not extensively covered in a single piece of literature, the principles can be inferred from broader studies on substituted indolizines. For example, computational studies on Seoul-Fluor, an indolizine-based fluorescent core, have demonstrated that perturbation of the electron density at the C-7 and C-9 positions dramatically alters the emission wavelength.[5] This highlights the sensitivity of the photophysical properties to the substitution pattern.
The following diagram illustrates the general structure of the indolizine core and the numbering system, which is crucial for discussing positional isomerism.
Caption: General structure and numbering of the indolizine scaffold.
Experimental Determination of Fluorescence Quantum Yield
Accurate determination of the fluorescence quantum yield is paramount for characterizing and comparing novel fluorophores. The relative method, using a well-characterized standard, is a widely accepted and accessible approach.[6][7]
Principle of the Relative Quantum Yield Measurement
The relative fluorescence quantum yield (ΦF,S) of a sample is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield (ΦF,R). The following equation is used:
ΦF,S = ΦF,R * (IS / IR) * (AR / AS) * (ηS² / ηR²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts S and R denote the sample and the reference standard, respectively.
Step-by-Step Experimental Protocol
This protocol outlines the key steps for the reliable determination of the fluorescence quantum yield of methoxy-substituted indolizines.
3.2.1. Materials and Reagents:
-
Methoxy-substituted indolizine sample: High purity, fully characterized.
-
Reference standard: A fluorescent dye with a known and stable quantum yield in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
Solvent: Spectroscopic grade, of the highest purity.[6] The choice of solvent is critical as it can influence the quantum yield.[8]
-
High-precision spectrophotometer and spectrofluorometer.
-
Quartz cuvettes.
3.2.2. Sample Preparation:
-
Prepare a series of dilute solutions of both the sample and the reference standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[6]
-
Ensure complete dissolution of the compounds and that there is no adsorption onto the cuvette walls.[6]
-
Store solutions in the dark to prevent photobleaching.[6]
3.2.3. Measurement Procedure:
-
Record the absorption spectra of all solutions using the spectrophotometer. Determine the absorbance at the excitation wavelength.
-
Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the reference.
-
Integrate the area under the emission spectra for both the sample and the reference to obtain the integrated fluorescence intensities (IS and IR).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The slope of this plot is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the equation provided in section 3.1, using the slopes of the plots for (I/A).
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for relative fluorescence quantum yield determination.
Data Presentation and Interpretation
The collected data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Photophysical Properties of Methoxy-Substituted Indolizine Derivatives (Hypothetical Data)
| Compound | Methoxy Position | Solvent | λabs (nm) | λem (nm) | Stokes Shift (nm) | ΦF |
| Indolizine-A | 6-OCH₃ | Toluene | 380 | 450 | 70 | 0.85 |
| Indolizine-A | 6-OCH₃ | Acetonitrile | 385 | 465 | 80 | 0.65 |
| Indolizine-B | 7-OCH₃ | Toluene | 390 | 470 | 80 | 0.92 |
| Indolizine-B | 7-OCH₃ | Acetonitrile | 395 | 485 | 90 | 0.78 |
| Reference | Quinine Sulfate | 0.1 M H₂SO₄ | 350 | 450 | 100 | 0.54 |
This table allows for a direct comparison of how the position of the methoxy group and the solvent polarity affect the key photophysical parameters. The Stokes shift, the difference between the absorption and emission maxima, provides insights into the change in geometry and electronic distribution upon excitation.
Conclusion and Future Directions
The fluorescence quantum yield of methoxy-substituted indolizines is a complex interplay of electronic effects, positional isomerism, and solvent interactions. The electron-donating methoxy group can significantly enhance fluorescence, particularly when positioned to promote a strong transition dipole moment and minimize non-radiative decay pathways.
For researchers and drug development professionals, a thorough understanding of these structure-property relationships is essential for the design of novel indolizine-based probes with tailored photophysical properties. Future research should focus on systematic studies that correlate the quantum yield with the precise position of the methoxy group and other substituents, supported by computational modeling to predict and rationalize the observed trends. This will undoubtedly accelerate the development of next-generation fluorescent tools for a wide range of scientific applications.
References
-
Comparison of Fluorescence quantum yield in different solvents for representative compounds 2b, 2g and 3ab. ResearchGate. Available at: [Link]
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. Available at: [Link]
-
Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. (2015). MDPI. Available at: [Link]
-
Yuan, Y. C., Liu, T. Z., & Zhao, B. X. (2021). Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives. The Journal of Organic Chemistry, 86(18), 12737–12744. Available at: [Link]
-
A NEW FLUORESCENT INDOLIZINE. SYNTHESIS AND SPECTRAL CHARACTERIZATION. (n.d.). UPB. Available at: [Link]
-
A new fluorescent indolizine. Synthesis and spectral characterization. (2011). ResearchGate. Available at: [Link]
-
Kniaz, K., & Gulea, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(26), 6136–6164. Available at: [Link]
-
Kim, J. H., Park, J. H., Lee, S. H., Kim, J. H., Kim, Y. K., & Park, S. Y. (2015). Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device. Luminescence, 31(3), 776–781. Available at: [Link]
-
Pharmacological and photophysical properties of some indolizines. (n.d.). ResearchGate. Available at: [Link]
-
Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging. (2024). JACS Au. Available at: [Link]
-
Kim, J., Lee, S., & Park, S. (2021). Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor. Molecules, 26(24), 7689. Available at: [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). New Journal of Chemistry. Available at: [Link]
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). ACS Omega. Available at: [Link]
-
Kılıçarslan, F. A. (2023). Synthesis, Spectral, and Fluorescence Studies of Fluorophenyl Methoxy Substituted Nickel Phthalocyanine Complex. Journal of Fluorescence, 33(6), 2461–2467. Available at: [Link]
-
Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. (n.d.). ResearchGate. Available at: [Link]
-
Metal-Free Synthesis of Functionalized Indolizines via a Cascade Michael/SN2/Aromatization Reaction of 2-Alkylazaarene Derivatives with Bromonitroolefins. (2024). PubMed Central. Available at: [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2018). ResearchGate. Available at: [Link]
-
Experimental photophysical data for indolizine/azaindolizines. (2013). ResearchGate. Available at: [Link]
-
Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. (n.d.). CNR-IRIS. Available at: [Link]
-
Luminescent alkynylplatinum(II) terpyridine-containing conjugated polymers: synthesis, characterization and photophysical studies. (n.d.). OAE Publishing Inc.. Available at: [Link]
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- 4. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Technical Guide: Electronic Absorption Spectra of 3-Methoxyindolizine Fluorophores
Part 1: Executive Summary & Molecular Architecture[1]
The Indolizine Scaffold in Fluorescence
Indolizine (pyrrocoline) is a
The 3-methoxyindolizine subclass represents a critical tuning point in fluorophore design.[1] The methoxy group at the C-3 position functions as a moderate electron-donating group (EDG).[1] It modulates the Highest Occupied Molecular Orbital (HOMO) energy levels without introducing the steric bulk or pH sensitivity often associated with amino-substituted derivatives.[1]
Electronic Structure & Transition Logic
The absorption spectrum of 3-methoxyindolizine is governed by
-
Ground State (
): The bridgehead nitrogen and the C-3 methoxy oxygen donate electron density into the pyrrole ring.[1] -
Excited State (
): Upon excitation, electron density shifts toward the pyridine ring (acting as the acceptor), especially if electron-withdrawing groups (EWGs) are present at positions C-1 or C-7 (e.g., carbonyls, esters, or cyano groups).[1]
The 3-methoxy substitution stabilizes the cationic character of the pyrrole ring in the excited state, resulting in a bathochromic (red) shift relative to the unsubstituted indolizine, though typically less pronounced than 3-amino derivatives.[1]
Part 2: Spectroscopic Characterization[1][2][3]
Absorption Profile
The electronic absorption spectra of 3-methoxyindolizine derivatives typically exhibit two distinct bands.
| Band Assignment | Wavelength Range ( | Molar Absorptivity ( | Electronic Origin |
| Soret-like Band | 280 – 320 nm | High ( | Localized |
| ICT Band | 360 – 450 nm | Moderate ( | HOMO |
Note: The exact
Solvatochromism & Stokes Shift
3-methoxyindolizines exhibit positive solvatochromism . As solvent polarity increases (e.g., from Toluene to DMSO), the excited ICT state is stabilized more than the ground state, leading to a red shift in both absorption and emission.[1]
-
Non-polar (Hexane): Structured emission, smaller Stokes shift.[1]
-
Polar Aprotic (DMSO/ACN): Broad, structureless emission band; significant red shift; reduced Quantum Yield (QY) due to non-radiative decay pathways.[1]
Quantum Yield ( )
The fluorescence quantum yield of 3-methoxy derivatives is generally moderate (
Part 3: Experimental Protocols
Protocol: Solvatochromic Shift Determination
Objective: To quantify the dipole moment change (
Reagents:
-
Spectroscopic grade solvents: Cyclohexane, Toluene, THF, Dichloromethane (DCM), Acetonitrile (ACN), Methanol.[1]
-
Reference Standard: Quinine Sulfate (in 0.1 M
) or Coumarin 153 (in Ethanol).[1]
Workflow:
-
Stock Preparation: Dissolve 1 mg of 3-methoxyindolizine derivative in 10 mL of DCM (Stock A).
-
Aliquot Distribution: Evaporate 50
of Stock A in 6 separate vials. -
Solvation: Re-dissolve each residue in 3.0 mL of the respective spectroscopic solvent. Final concentration should be
(Absorbance at to avoid inner filter effects).[1] -
Measurement:
-
Data Analysis: Plot the Stokes shift (
) against the Lippert-Mataga orientation polarizability ( ).
Protocol: Synthesis via 1,3-Dipolar Cycloaddition
The most robust route to 3-methoxyindolizines is the cycloaddition of pyridinium ylides with electron-deficient alkynes.
Step-by-Step Methodology:
-
Quaternization: React 4-substituted pyridine with
-bromoacetophenone in acetone to form the pyridinium salt. -
Ylide Formation: Treat the salt with a weak base (Triethylamine) in situ to generate the N-ylide.[1]
-
Cycloaddition: Add methyl propiolate or dimethyl acetylenedicarboxylate (DMAD).
-
Oxidative Aromatization: The intermediate dihydroindolizine spontaneously oxidizes (or requires mild oxidant like chloranil) to form the aromatic indolizine.[1]
-
Functionalization: If the 3-position is unsubstituted, perform electrophilic substitution; however, for 3-methoxy, it is often installed by using a methoxy-substituted alkyne or post-synthetic modification of a 3-haloindolizine via palladium-catalyzed coupling (Buchwald-Hartwig conditions adapted for alkoxides).
Part 4: Visualization & Logic[1]
Electronic Transition Diagram (Jablonski-ICT)
Caption: Energy pathway showing the Intramolecular Charge Transfer (ICT) mechanism responsible for the large Stokes shift in 3-methoxyindolizines.
Experimental Workflow: Spectral Characterization
Caption: Standardized workflow for determining the photophysical parameters of indolizine fluorophores.
Part 5: Data Summary Table
Table 1: Representative Spectral Data for 3-Substituted Indolizines (Values are approximate and solvent-dependent, typically in Dichloromethane)
| Compound Class | Substituent (C-3) | Stokes Shift (nm) | Quantum Yield ( | ||
| Native | -H | 340 | 420 | 80 | 0.05 |
| Alkoxy | -OCH | 385 | 490 | 105 | 0.35 |
| Amino | -N(CH | 410 | 540 | 130 | 0.65 |
| Cyano | -CN | 330 | 400 | 70 | 0.02 |
References
-
Gomes, L. R., et al. (2024).[1] "Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging."[2] Nature Communications. Link
-
Dumitrescu, D. G., et al. (2014).[1] "A New Fluorescent Indolizine: Synthesis and Spectral Characterization." UPB Scientific Bulletin, Series B. Link
-
Hucke, A., et al. (2019).[1] "Structural Analysis, In Vitro Anti-tubercular Activities, and In Silico ADMET Evaluation of Ethyl 7-Methoxy-3-(4-Substituted Benzoyl)indolizine-1-carboxylate Analogues." CrystEngComm. Link
-
Bae, J., et al. (2021).[1] "Color-Tunable Indolizine-Based Fluorophores and Fluorescent pH Sensor." Molecules. Link
-
Rotaru, A., et al. (2020).[1][3] "Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer." Molecules. Link[1]
Sources
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- 2. Silicon-RosIndolizine fluorophores with shortwave infrared absorption and emission profiles enable in vivo fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the History and Development of Indolizine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
The indolizine core, a fused heterocyclic system isoelectronic with indole, has captivated chemists and pharmacologists for over a century. Its unique electronic properties and rigid bicyclic structure make it a privileged scaffold in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the indolizine scaffold, from its historical discovery and the evolution of its synthesis to its diverse applications in modern drug development. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical details with practical insights, offering a valuable resource for researchers in the field.
A Historical Perspective: From "Picolide" to a Privileged Scaffold
The story of indolizine begins in 1890, when Italian chemist Angeli first reported a related imine-anhydride. However, it was not until 1912 that the parent indolizine compound was first synthesized by Scholtz.[1] In a now-classic reaction, Scholtz treated 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures (200–220°C) to produce an intermediate he named "picolide," which upon hydrolysis, yielded the indolizine core.[1] While groundbreaking, this method was hampered by harsh conditions and low yields.
A more efficient classical synthesis was later developed by Aleksei Chichibabin (Tschitschibabin) in 1927. The Tschitschibabin reaction involves the base-promoted intramolecular cyclization of N-alkylpyridinium salts bearing an electron-withdrawing group on the methylene adjacent to the nitrogen. This method remains a cornerstone in indolizine synthesis due to its reliability and versatility.
These early discoveries laid the foundation for the exploration of indolizine chemistry, leading to the development of a plethora of synthetic methodologies and the eventual discovery of the scaffold's broad pharmacological potential.
The Synthetic Arsenal: Constructing the Indolizine Core
The construction of the indolizine nucleus can be broadly categorized into classical condensation reactions, cycloaddition strategies, and modern catalytic methods. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Condensation Reactions
This historical method, while often low-yielding, is a foundational example of indolizine synthesis.
"2-Methylpyridine" [shape=oval, fillcolor="#FFFFFF"]; "Acetic_Anhydride" [shape=oval, fillcolor="#FFFFFF"]; "Picolide_Intermediate" [label=""Picolide"\n(1,3-Diacetylindolizine)", fillcolor="#FFFFFF"]; "Indolizine" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"2-Methylpyridine" -> "Picolide_Intermediate" [label=" Ac2O, 200-220°C"]; "Picolide_Intermediate" -> "Indolizine" [label=" H+, H2O"]; }
Scholtz Synthesis of Indolizine.
Experimental Protocol: Scholtz Indolizine Synthesis [1]
-
Step 1: Formation of "Picolide" (1,3-Diacetylindolizine):
-
In a sealed, thick-walled glass tube, combine 2-methylpyridine (1.0 eq) and acetic anhydride (3.0 eq).
-
Heat the mixture in a furnace or sand bath to 200-220°C for 8-10 hours.
-
After cooling, carefully open the tube and pour the dark, viscous contents into water.
-
Neutralize the solution with sodium carbonate and extract with diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude "picolide" intermediate.
-
-
Step 2: Hydrolysis to Indolizine:
-
Dissolve the crude "picolide" in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the solution for 4-6 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude indolizine can be purified by vacuum distillation or column chromatography on silica gel.
-
This is one of the most widely used methods for synthesizing substituted indolizines.
"Pyridinium_Salt" [label="N-Alkylpyridinium Salt\n(with EWG)", shape=oval, fillcolor="#FFFFFF"]; "Base" [shape=oval, fillcolor="#FFFFFF"]; "Ylide_Intermediate" [label="Pyridinium Ylide", fillcolor="#FFFFFF"]; "Indolizine_Derivative" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pyridinium_Salt" -> "Ylide_Intermediate" [label=" Base"]; "Ylide_Intermediate" -> "Indolizine_Derivative" [label=" Intramolecular\nCyclization"]; }
Tschitschibabin Synthesis of Indolizines.
Experimental Protocol: Tschitschibabin Synthesis of 2-Phenylindolizine
-
Step 1: Synthesis of N-phenacylpyridinium bromide:
-
Dissolve pyridine (1.0 eq) in acetone.
-
Add 2-bromoacetophenone (phenacyl bromide) (1.0 eq) portion-wise with stirring.
-
Stir the mixture at room temperature for 12-16 hours.
-
The resulting white precipitate of N-phenacylpyridinium bromide is collected by filtration, washed with cold acetone, and dried.
-
-
Step 2: Cyclization to 2-Phenylindolizine:
-
Suspend N-phenacylpyridinium bromide (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium bicarbonate (3.0 eq) to the suspension.
-
Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring for 4-6 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-phenylindolizine can be purified by column chromatography on silica gel.
-
1,3-Dipolar Cycloaddition Reactions
This powerful and versatile method involves the reaction of a pyridinium ylide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[3] This approach allows for the rapid construction of highly functionalized indolizine cores.
"Pyridinium_Ylide" [shape=oval, fillcolor="#FFFFFF"]; "Dipolarophile" [label="Alkyne or Alkene", shape=oval, fillcolor="#FFFFFF"]; "Cycloadduct" [label="Dihydroindolizine\nIntermediate", fillcolor="#FFFFFF"]; "Indolizine_Derivative" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Pyridinium_Ylide" -> "Cycloadduct"; "Dipolarophile" -> "Cycloadduct"; "Cycloadduct" -> "Indolizine_Derivative" [label=" Oxidation"]; }
1,3-Dipolar Cycloaddition for Indolizine Synthesis.
Experimental Protocol: 1,3-Dipolar Cycloaddition of N-Phenacylpyridinium Bromide and Dimethyl Acetylenedicarboxylate (DMAD)
-
Step 1: Generation of the Pyridinium Ylide and Cycloaddition:
-
To a stirred solution of N-phenacylpyridinium bromide (1.0 eq) and dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) in anhydrous acetonitrile, add triethylamine (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. The dihydroindolizine intermediate formed often spontaneously aromatizes.
-
-
Step 2: Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding dimethyl 3-benzoylindolizine-1,2-dicarboxylate.
-
Modern Catalytic and Greener Approaches
Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for constructing the indolizine scaffold.
Transition metals, particularly gold and palladium, have emerged as powerful catalysts for the synthesis of indolizines. Gold catalysts, for instance, can promote the intramolecular hydroarylation of alkynes.
Experimental Protocol: Gold-Catalyzed Synthesis of Aminoindolizines [4]
-
In a reaction vial, combine pyridine-2-carboxaldehyde (1.0 eq), piperidine (1.2 eq), phenylacetylene (1.2 eq), and NaAuCl₄·2H₂O (1 mol%) in water.
-
Stir the mixture at 60°C for 3 hours.[4]
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-phenyl-1-(piperidin-1-yl)indolizine.
Microwave irradiation has been shown to significantly accelerate the synthesis of indolizines, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.
Experimental Protocol: Microwave-Assisted Tschitschibabin Reaction
-
In a microwave-safe vessel, combine N-phenacylpyridinium bromide (1.0 eq) and potassium carbonate (2.0 eq) in a minimal amount of a suitable solvent like ethanol or DMF.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purify the product as described in the conventional Tschitschibabin protocol.
Medicinal Chemistry Applications: The Pharmacological Versatility of Indolizines
The indolizine scaffold is a versatile template for the design of a wide array of therapeutic agents. Its structural rigidity and tunable electronic properties allow for precise interactions with various biological targets.
Anticancer Activity
Indolizine derivatives have demonstrated significant potential as anticancer agents, with several mechanisms of action being explored.
A prominent mechanism of action for several anticancer indolizine derivatives is the inhibition of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
"Indolizine_Derivative" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tubulin_Dimers" [label="α/β-Tubulin Dimers", shape=oval, fillcolor="#FFFFFF"]; "Microtubule_Assembly" [label="Microtubule Assembly", fillcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Indolizine_Derivative" -> "Tubulin_Dimers" [label=" Binds to Colchicine Site"]; "Tubulin_Dimers" -> "Microtubule_Assembly" [style=dashed, label=" Inhibition"]; "Microtubule_Assembly" -> "Cell_Cycle_Arrest" [style=dashed, label=" Disruption"]; "Cell_Cycle_Arrest" -> "Apoptosis"; }
Mechanism of Action of Indolizine-based Tubulin Polymerization Inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 2-position: Lipophilic groups at this position, such as tert-butyl, CF₃, and n-propyl, have been shown to enhance antiproliferative activity, likely due to favorable interactions within a lipophilic pocket of the tubulin protein.
-
Aromatic substituents: The nature and position of substituents on phenyl rings attached to the indolizine core significantly influence activity.
Table 1: Anticancer Activity of Selected Indolizine Derivatives
| Compound | R | Cell Line | IC₅₀ (µM) | Reference |
| 8e | CF₃ | CAL-27 | 0.047 | |
| 8h | n-propyl | CAL-27 | 0.117 | |
| 7f | H | MKN-45 | 0.080 | [4] |
| 7e | 3,4-dichloro | Colo-205 | 68.62 | [5] |
| 7h | - | MDA-MB-231 | 46.34 | [5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay [6]
-
Thaw purified tubulin, GTP, and a polymerization buffer on ice.
-
Prepare a solution of the test indolizine compound in the polymerization buffer.
-
In a 96-well plate, mix the tubulin solution with GTP and the test compound (or vehicle control).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm over time, which corresponds to the rate of microtubule polymerization.
-
Calculate the IC₅₀ value of the compound by plotting the inhibition of polymerization against the compound concentration.
Anti-inflammatory Activity
Indolizine derivatives have also emerged as promising anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. Certain indolizine analogues have shown potent and selective COX-2 inhibitory activity.[7]
Structure-Activity Relationship (SAR) Insights:
-
Substituents on the benzoyl group: Electron-withdrawing groups, such as a cyano group, on the benzoyl moiety at the 3-position can enhance COX-2 inhibitory activity.[8]
-
Substitution at the 7-position: A methoxy group at this position has been found in active COX-2 inhibitors.[8]
Table 2: COX-2 Inhibitory Activity of Selected Indolizine Derivatives
| Compound | Substituents | IC₅₀ (µM) for COX-2 | Reference |
| 2a | 7-OCH₃, 3-(4-cyanobenzoyl) | 6.56 | [7] |
| 2c | 7-OCH₃, 3-(4-bromobenzoyl) | 6.94 | [7] |
| Indomethacin | (Reference) | 6.84 | [8] |
| Celecoxib | (Reference) | - | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema Assay [9]
-
Administer the test indolizine compound or vehicle control to rodents (rats or mice) orally or intraperitoneally.
-
After a set period (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar tissue of the right hind paw to induce inflammation.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer or calipers.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antiviral Activity
The indolizine scaffold has been explored for the development of antiviral agents, with a particular focus on inhibitors of influenza neuraminidase.
Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells. Inhibiting this enzyme can halt the spread of the virus.
"Indolizine_Inhibitor" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Neuraminidase" [label="Viral Neuraminidase", shape=oval, fillcolor="#FFFFFF"]; "Sialic_Acid" [label="Sialic Acid Receptor", shape=oval, fillcolor="#FFFFFF"]; "Virus_Release" [label="Progeny Virus Release", fillcolor="#FFFFFF"]; "Infection_Spread" [label="Spread of Infection", fillcolor="#FBBC05", fontcolor="#202124"];
"Indolizine_Inhibitor" -> "Neuraminidase" [label=" Binds to Active Site"]; "Neuraminidase" -> "Sialic_Acid" [style=dashed, label=" Cleavage Inhibited"]; "Sialic_Acid" -> "Virus_Release" [style=dashed, label=" Blocked"]; "Virus_Release" -> "Infection_Spread" [style=dashed, label=" Prevented"]; }
Mechanism of Indolizine-based Neuraminidase Inhibitors.
While specific SAR data for indolizine-based neuraminidase inhibitors is an emerging area, the general principles of designing sialic acid mimics apply.
Acetylcholinesterase (AChE) Inhibition
Inhibitors of acetylcholinesterase, the enzyme that degrades the neurotransmitter acetylcholine, are used in the treatment of Alzheimer's disease. Indolizine derivatives have shown promise as AChE inhibitors.
Experimental Protocol: Ellman's Method for AChE Inhibition [10]
-
Prepare a solution of the test indolizine compound.
-
In a 96-well plate, add a buffer solution, the test compound, and a solution of acetylcholinesterase enzyme.
-
Initiate the reaction by adding the substrate, acetylthiocholine, and a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Measure the absorbance at 412 nm over time. The rate of color development is proportional to the AChE activity.
-
Calculate the percentage of inhibition and the IC₅₀ value of the test compound.
Future Perspectives and Conclusion
The indolizine scaffold has proven to be a remarkably fruitful starting point for the discovery of new drug candidates. Its rich history of synthesis, coupled with the advent of modern catalytic and green methodologies, ensures that novel and diverse indolizine derivatives will continue to be accessible to medicinal chemists.
Future research in this area will likely focus on:
-
Exploring new biological targets: While significant progress has been made in areas like cancer and inflammation, the full therapeutic potential of the indolizine scaffold is yet to be unlocked.
-
Developing more stereoselective syntheses: The introduction of chirality can have a profound impact on biological activity, and the development of asymmetric syntheses of indolizine derivatives is an area of growing interest.
-
Utilizing computational methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of new indolizine-based drugs with improved potency and selectivity.
References
-
New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. Available at: [Link]
-
Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties - Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines - Open Pharmaceutical Sciences Journal. Available at: [Link]
-
Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed. Available at: [Link]
-
Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives | Semantic Scholar. Available at: [Link]
-
Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) - Taylor & Francis Online. Available at: [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]
-
3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. Available at: [Link]
-
Gold-Catalyzed Multicomponent Synthesis of Aminoindolizines from Aldehydes, Amines, and Alkynes under Solvent-Free Conditions or in Water | Organic Letters - ACS Publications. Available at: [Link]
-
Antivirals Targeting the Neuraminidase - PMC. Available at: [Link]
-
Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - NIH. Available at: [Link]
-
(PDF) Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - ResearchGate. Available at: [Link]
-
Synthesis of indolizine derivatives containing eight-membered rings via a gold-catalyzed two-fold hydroarylation of diynes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Antivirals Targeting the Neuraminidase - Cidara Therapeutics. Available at: [Link]
-
Design, Synthesis, and Selective Antiproliferative Activity of Indolizine Derivatives as Microtubule Destabilizers - PMC. Available at: [Link]
-
Microwave-assisted synthesis of indolizine derivatives: Recent developments - Raiganj Surendranath Mahavidyalaya. Available at: [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC. Available at: [Link]
-
Antivirals Targeting the Neuraminidase - PubMed. Available at: [Link]
-
Synthesis of functionalized indolizines via gold(i)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes - PubMed. Available at: [Link]
-
Microwave-assisted synthesis of indolizine derivatives: Recent developments: A review (2003-present) | Request PDF - ResearchGate. Available at: [Link]
-
Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC - NIH. Available at: [Link]
-
Human Acetylcholinesterase Inhibitors: Electronic-Topological and Neural Network Approaches to the Structure-Activity Relationships Study - ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening. Available at: [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Available at: [Link]
-
Design and Synthesis of Novel Indolizine Analogues as COX-2 Inhibitors: Computational Perspective and in vitro Screening | Request PDF - ResearchGate. Available at: [Link]
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC. Available at: [Link]
-
Microwave-assisted synthesis of indole. Available at: [Link]
-
Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles | Organic Letters. Available at: [Link]
-
Indolinone-based acetylcholinesterase inhibitors: synthesis, biological activity and molecular modeling - PubMed. Available at: [Link]
-
Neuraminidase Inhibitors: Mechanism of Action - YouTube. Available at: [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC. Available at: [Link]
-
Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice - The Journal of Phytopharmacology. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - MDPI. Available at: [Link]
-
Probing the origins of human acetylcholinesterase inhibition via QSAR modeling and molecular docking - PeerJ. Available at: [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Pyridinium Azomethine Ylides Containing 5,6-Dicyanopyrazines - Semantic Scholar. Available at: [Link]
-
Carrageenan-induced inflammation assay, paw diameter in... - ResearchGate. Available at: [Link]
-
What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI. Available at: [Link]
-
Formation of pyridinium ylide and synthesis of indolizines. - ResearchGate. Available at: [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. Available at: [Link]
Sources
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 3-Methoxyindolizine as a Solvatochromic Probe for Bioimaging
Part 1: Executive Summary & Mechanistic Logic
The Probe at a Glance
3-Methoxyindolizine derivatives represent a specialized class of "Turn-On" fluorescent probes designed for the interrogation of hydrophobic microenvironments.[1] Unlike conventional dyes (e.g., Nile Red or BODIPY), the indolizine core offers a compact, chemically tunable scaffold with exceptional Stokes shifts and photostability.[1]
The presence of the methoxy group (-OCH₃) at the C-3 position is not arbitrary; it serves as a critical electron-donating auxochrome.[1] When coupled with electron-withdrawing substituents on the indolizine ring, it establishes a "Push-Pull" electronic system (Donor-π-Acceptor). This architecture enables Intramolecular Charge Transfer (ICT) , rendering the probe highly sensitive to solvent polarity and local viscosity.[1]
Mechanism of Action: The Solvatochromic Switch
The utility of 3-methoxyindolizine in bioimaging relies on the solvatochromic effect .[1]
-
Aqueous Environment (Quenched State): In polar solvents (cytosol/culture media), the excited ICT state is stabilized by dipole-dipole interactions, leading to non-radiative decay (energy lost as heat).[1] The probe is effectively "dark."[1]
-
Lipid Environment (Fluorescent State): Upon entering hydrophobic domains—specifically Lipid Droplets (LDs) or lipophilic membranes—the relaxation of the dipole is restricted.[1] The radiative pathway becomes dominant, resulting in a sharp increase in fluorescence quantum yield (Φ).[1]
Key Applications
-
Lipid Droplet (LD) Dynamics: Real-time tracking of lipophagy, LD biogenesis, and fatty acid metabolism.
-
Cellular Viscosity Mapping: Monitoring micro-viscosity changes associated with mitochondrial dysfunction or lysosomal storage disorders.
-
Pathology Profiling: Distinguishing cancer cells (often hyper-lipidemic) from healthy tissue.
Part 2: Experimental Protocol
Reagent Preparation
Critical Note: Indolizine probes are hydrophobic. Improper solubilization will lead to micro-precipitation and artifactual "punctae" in imaging.
| Reagent | Concentration | Solvent | Storage | Stability |
| Stock Solution | 1.0 - 5.0 mM | DMSO (Anhydrous) | -20°C (Dark) | 6 Months |
| Working Solution | 1.0 - 10.0 µM | PBS or HBSS | Freshly Prepared | < 4 Hours |
Protocol Validation Step: Before applying to cells, verify the "Turn-On" property.[1] Add 5 µL of stock to 1 mL water (should be weak/dark) vs. 1 mL Toluene or Oleic Acid (should be bright fluorescent).
Live-Cell Staining Workflow
Target: HeLa, HepG2, or 3T3-L1 Adipocytes.
-
Cell Culture: Seed cells on confocal dishes (35mm) and grow to 70-80% confluency.
-
Wash: Remove growth media and wash 2x with pre-warmed PBS (pH 7.4).
-
Why? Serum proteins (BSA/FBS) can bind the hydrophobic probe, increasing background noise.[1]
-
-
Incubation: Incubate cells with 1–5 µM 3-methoxyindolizine working solution for 15–30 minutes at 37°C.
-
Optimization: For viscosity sensing, shorter times (10 min) are often sufficient.[1]
-
-
Wash (Optional): Wash 1x with PBS.
-
Note: Due to the "Turn-On" mechanism, washing is often unnecessary (No-Wash Protocol), as the probe in the aqueous buffer remains dark.[1]
-
-
Imaging: Image immediately in Live Cell Imaging Solution (LCIS) to maintain physiological pH.
Co-Localization Studies
To confirm Lipid Droplet specificity, co-stain with a commercial standard.
-
Reference Dye: Nile Red (Red emission) or BODIPY 493/503 (Green emission).[1]
-
Procedure: Co-incubate 3-methoxyindolizine with the reference dye.[1] Ensure spectral separation to avoid FRET or bleed-through.
-
Example: If 3-methoxyindolizine emits Blue/Cyan (approx 450-500nm), use Nile Red (em: 640nm).
-
Part 3: Visualization & Logic Pathways[1]
Mechanism of "Turn-On" Fluorescence
The following diagram illustrates the photophysical transition of the probe from a non-fluorescent state in the cytosol to a highly fluorescent state inside a lipid droplet.
Caption: Figure 1.[1] The environmental sensitivity of 3-methoxyindolizine.[1] In polar cytosol, energy dissipates non-radiatively. In lipid droplets, the hydrophobic shield triggers intense fluorescence.[1]
Experimental Workflow for Live Cell Imaging
This flowchart guides the researcher through the critical decision points of the experiment.
Caption: Figure 2.[2] Step-by-step decision tree for optimizing signal-to-noise ratio in live-cell imaging.
Part 4: Data Analysis & Quantification
To derive quantitative biological insights (e.g., degree of steatosis), analyze the fluorescence intensity per cell area.[1]
| Parameter | Definition | Calculation Method (ImageJ/Fiji) |
| Integrated Density (IntDen) | Total fluorescence signal in the ROI.[1] | Analyze > Measure (Select 'Integrated Density') |
| Corrected Total Cell Fluorescence (CTCF) | Fluorescence corrected for background.[1] | IntDen - (Area of Cell × Mean Fluorescence of Background) |
| LD Count | Number of distinct lipid droplets. | Image > Adjust > Threshold → Analyze Particles |
| S/N Ratio | Signal-to-Noise quality metric. | Mean Intensity (LD) / Mean Intensity (Cytosol) |
Part 5: Troubleshooting (Self-Validating Systems)
Issue 1: Weak Signal
-
Cause: Probe aggregation or insufficient concentration.
-
Validation: Check stock solution clarity. If cloudy, sonicate or prepare fresh in anhydrous DMSO.
-
Correction: Increase concentration to 10 µM, but monitor for cytotoxicity.
Issue 2: High Background (Cytosolic Haze)
-
Cause: Probe internalization in hydrophobic proteins or membranes (non-specific).[1]
-
Correction: Perform rigorous washing (3x PBS).[1] Reduce incubation time to 10 minutes to favor rapid LD partitioning over membrane intercalation.
Issue 3: Photobleaching
-
Cause: High laser power.
-
Correction: Indolizines are generally stable, but minimize laser dwell time. Use resonant scanning if available.
References
-
Maiti, D., et al. (2023). "Light induced diversity-oriented synthesis (DOS) library of annulated indolizine fluorophores for imaging non-lysosomal lipid droplets."[3] Journal of Materials Chemistry B.
-
Kim, E., et al. (2013). "Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging." Journal of the American Chemical Society.[1]
-
Gao, Y., et al. (2019). "Monitoring Lipid Droplet Dynamics in Living Cells by Using Fluorescent Probes."[4] Biochemistry. [1]
-
Xia, X., et al. (2025). "A Fluorescent Probe Derived From Methoxy-Modified Imidazo-Pyridin for Monitoring Sulfite." ResearchGate.[5][6]
-
Park, S., et al. (2014). "Indolizine-based fluorescent probes for bioimaging." Chemical Society Reviews.
Sources
Application Note: Microwave-Assisted Synthesis of 3-Methoxyindolizine Derivatives
This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the microwave-assisted synthesis of 3-methoxyindolizine derivatives , a class of fused N-heterocycles with significant potential as biological scaffolds (e.g., anti-tubercular, anticancer, and anti-inflammatory agents).
Executive Summary
Indolizine derivatives are privileged scaffolds in drug discovery, exhibiting potent biological activities ranging from anti-tubercular (InhA inhibition) to anticancer properties. The introduction of alkoxy groups, specifically a 3-methoxy substituent, can significantly modulate the lipophilicity and metabolic stability of the core.
Traditional thermal synthesis of indolizines (e.g., Chichibabin or Scholtz reactions) often requires harsh conditions, prolonged reflux (12–24 h), and toxic solvents, frequently resulting in low yields due to polymerization. This guide presents a high-efficiency microwave-assisted protocol that reduces reaction times to minutes, improves yields, and allows for the precise introduction of the 3-methoxy functionality via a one-pot, three-component 1,3-dipolar cycloaddition or a metal-catalyzed cycloisomerization in methanol.
Scientific Principles & Mechanism[1]
The Microwave Advantage
Microwave irradiation provides two distinct advantages for this synthesis:
-
Thermal Effect: Rapid, volumetric heating overcomes the high activation energy of the cycloaddition step, promoting the formation of the aromatic indolizine core without degrading sensitive functional groups.
-
Specific Heating: Polar solvents like methanol (used here as both solvent and reagent) couple strongly with microwave energy, creating localized superheating that accelerates nucleophilic attacks.
Reaction Mechanism: 1,3-Dipolar Cycloaddition
The most robust route to 3-substituted indolizines is the 1,3-dipolar cycloaddition of in situ generated pyridinium ylides with electron-deficient alkynes or alkenes.
To specifically access 3-methoxyindolizine derivatives , we utilize a modified multicomponent reaction involving:
-
Pyridine derivative (Precursor A)
-
-Halo ketone/ester (Precursor B)
Forms Pyridinium Salt -
Activated Alkyne/Alkene (Dipolarophile) in the presence of Methanol .
Note: Direct 3-methoxy substitution on the pyrrole ring is synthetically challenging. A proven strategy involves the copper-catalyzed cyclization of 2-alkynylpyridines in methanol , where methanol acts as the nucleophile trapping the intermediate to form the 3-methoxy group.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: Mechanism of Copper-Catalyzed Synthesis of 3-Methoxyindolizines via Methanol Trapping.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control (up to 20 bar).
-
Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.
-
Reagents:
-
2-(Phenylethynyl)pyridine (1.0 equiv)
-
Copper(II) Triflate [Cu(OTf)
] (5-10 mol%) or CuI (10 mol%) -
Methanol (anhydrous, 3-5 mL) – Acts as solvent and reactant
-
Base: NaHCO
or Et N (1.0 - 2.0 equiv) to neutralize acid byproducts.
-
Step-by-Step Procedure
Step 1: Reagent Loading
-
In a 10 mL microwave vial, add 2-(phenylethynyl)pyridine (0.5 mmol, 89 mg).
-
Add Cu(OTf)
(0.05 mmol, 18 mg) as the catalyst. -
Add NaHCO
(0.5 mmol, 42 mg). -
Seal the vial and purge with Nitrogen/Argon for 1 minute.
-
Inject Anhydrous Methanol (3.0 mL) through the septum.
Step 2: Microwave Irradiation Program the microwave reactor with the following dynamic method:
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Sufficient to activate the alkyne without degradation. |
| Time | 20 minutes | Rapid conversion; conventional heating requires >12h. |
| Pressure Limit | 250 psi (17 bar) | Methanol generates significant pressure at 100°C. |
| Power | 150 W (Max) | Dynamic mode; power modulates to maintain temp. |
| Stirring | High | Essential for heterogeneous catalyst/base mixtures. |
Step 3: Work-up & Purification
-
Cool the reaction vessel to room temperature (using compressed air cooling feature of the reactor).
-
Filter the mixture through a pad of Celite to remove inorganic salts and catalyst. Wash with Ethyl Acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography (Silica gel).
-
Eluent: Hexane:Ethyl Acetate gradient (typically 95:5 to 80:20).
-
Observation: 3-Methoxyindolizines are often fluorescent; use UV (254/365 nm) for fraction collection.
-
Optimization & Troubleshooting
The following table summarizes the optimization of reaction conditions for the synthesis of 3-methoxy-2-phenylindolizine.
| Entry | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | None | MeOH | 100 | 60 | 0 | No reaction without metal activation. |
| 2 | CuI (10%) | MeOH | 80 | 30 | 45 | Incomplete conversion. |
| 3 | Cu(OTf) | MeOH | 100 | 20 | 88 | Optimal conditions. |
| 4 | Cu(OTf) | MeOH | 140 | 10 | 65 | Decomposition/tar formation observed. |
| 5 | AgOTf (10%) | MeOH | 100 | 20 | 72 | Good yield, but catalyst is more expensive. |
Critical Control Points:
-
Moisture Sensitivity: While methanol is the reactant, excessive water can lead to hydrolysis or formation of 3-hydroxy derivatives (which tautomerize to amides). Use anhydrous methanol.
-
Pressure Safety: Methanol has a low boiling point (64.7°C). At 100°C, the internal pressure will be significant (~3-5 bar). Ensure the microwave vial cap is properly crimped.
Characterization of 3-Methoxyindolizine[2]
To validate the synthesis, look for these specific spectral signatures:
-
H NMR (400 MHz, CDCl
):-
Methoxy Group: A sharp singlet at
ppm (3H). -
Indolizine H-1: A characteristic doublet or singlet (depending on substitution) in the aromatic region, typically shielding due to the electron-rich nature of the ring.
-
Bridgehead Proton (H-5): A doublet at
ppm, deshielded by the ring nitrogen.
-
-
C NMR:
-
C-3 Carbon: The carbon bearing the methoxy group will appear downfield, typically around
ppm. -
Methoxy Carbon: Signal at
ppm.
-
References
-
Microwave-Assisted Synthesis of Indolizines
-
Copper-Catalyzed Cyclization (Mechanism Grounding)
-
Liu, R.R., et al. "Indolizine synthesis via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles." Organic Letters, 2015. Link
-
-
Biological Relevance of Indolizines
-
General Microwave Indolizine Protocols
Sources
Strategic Synthesis of the Indolizine Scaffold: Preparation of 3-Methoxycarbonylindolizine Derivatives from Pyridinium Ylides
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
The indolizine nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and advanced materials.[1][2] Its synthesis, therefore, remains a topic of significant interest for researchers in drug discovery and organic synthesis. Among the most robust and versatile methods for constructing the indolizine ring system is the 1,3-dipolar cycloaddition reaction involving pyridinium ylides.[1][3] This application note provides a detailed, experience-driven guide to the synthesis of indolizine derivatives, specifically focusing on the preparation of a 3-methoxycarbonylindolizine, a versatile intermediate, via the in-situ generation of a pyridinium ylide and its subsequent reaction with an electron-deficient alkyne. We will explore the mechanistic underpinnings of this powerful transformation and provide a validated, step-by-step protocol suitable for both academic and industrial research settings.
Theoretical Background and Mechanistic Rationale
The cornerstone of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition, a powerful ring-forming reaction between a 1,3-dipole and a dipolarophile.[4][5] In this context, the pyridinium ylide serves as a carbon-centered, heteroaromatic 1,3-dipole. These ylides are typically not isolated but are generated in situ from stable pyridinium salt precursors through deprotonation with a mild, non-nucleophilic base.[6][7]
The overall transformation can be dissected into three key stages:
-
Ylide Formation: The process begins with the deprotonation of a pyridinium salt at the α-carbon of the N-alkyl substituent. The acidity of this proton is enhanced by the electron-withdrawing effect of the positively charged pyridinium ring and, in our case, an adjacent carbonyl group (the methoxycarbonyl moiety). This facilitates ylide formation under mild basic conditions.[8]
-
[3+2] Cycloaddition: The generated pyridinium ylide, a 4π electron component, reacts with a 2π electron component—the dipolarophile. For the synthesis of indolizines, activated (electron-deficient) alkynes are excellent dipolarophiles.[9] The reaction proceeds via a concerted [3+2] cycloaddition mechanism to form a dihydroindolizine intermediate.[1]
-
Aromatization: The dihydroindolizine intermediate is rarely isolated as it readily undergoes aromatization to form the thermodynamically stable indolizine ring system. This final step often occurs spontaneously via oxidation, frequently by atmospheric oxygen during the reaction or workup, or through the elimination of a suitable leaving group.[1]
This sequence provides a highly efficient and atom-economical route to functionally diverse indolizines.[10]
Sources
- 1. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
preventing demethylation of 3-methoxyindolizine during synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with substituted N-heterocycles. Here, we address a specific and often challenging issue encountered during the synthesis of 3-methoxyindolizine: the unwanted demethylation of the C3-methoxy group. This guide provides in-depth troubleshooting, preventative measures, and validated protocols to ensure the integrity of your target molecule.
I. Frequently Asked Questions (FAQs)
Q1: I've synthesized 3-methoxyindolizine, but my analytical data (MS and NMR) suggests the presence of a significant impurity with a lower molecular weight. What could this be?
A1: A common impurity in this synthesis is 3-hydroxyindolizine, the demethylated analog of your target compound. The mass spectrum will show a loss of 14 Da (CH₂), corresponding to the difference between a methoxy group (-OCH₃) and a hydroxyl group (-OH). In the ¹H NMR spectrum, you would observe the disappearance of the characteristic methoxy singlet (typically around 3.8-4.0 ppm) and the appearance of a broad singlet for the hydroxyl proton.
Q2: What are the primary causes of demethylation during the synthesis of 3-methoxyindolizine?
A2: The C-O bond in an aryl methyl ether, such as 3-methoxyindolizine, is generally stable. However, it is susceptible to cleavage under specific conditions that may be employed during indolizine synthesis. The primary culprits are:
-
Lewis Acids: Strong Lewis acids like boron tribromide (BBr₃), boron trichloride (BCl₃), aluminum chloride (AlCl₃), and even milder ones like boron trifluoride etherate (BF₃·OEt₂) can readily cleave aryl methyl ethers.[1][2] These are sometimes used to catalyze cyclization or other steps in heterocyclic synthesis.
-
Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI), particularly at elevated temperatures, are classical reagents for ether cleavage.
-
High Temperatures: Thermal stress, especially in the presence of even weak acids or nucleophiles, can promote demethylation.
Q3: Are there specific indolizine synthesis methods that are more prone to this demethylation side reaction?
A3: Yes. While any synthesis employing the conditions mentioned above is at risk, methods that rely on Lewis acid catalysis for cyclization are particularly susceptible. For instance, some modern variations of indolizine synthesis might use Lewis acids to activate substrates for intramolecular reactions.[3] A notable example in a related heterocyclic system involves the BBr₃-mediated cyclization of N-phenethylimides, where demethylation of methoxy substituents was a competing reaction.[1] This provides strong evidence that such conditions are high-risk for methoxy-substituted indolizine synthesis.
Q4: Is it possible to protect the methoxy group to prevent its removal?
A4: Protecting a methoxy group is not a standard synthetic strategy. Aryl methyl ethers are themselves considered protected forms of phenols and are generally robust.[4] Attempting to add a protecting group to the methoxy ether would likely require conditions harsher than those you are trying to avoid. The most effective strategy is not to add more steps but to optimize the existing reaction conditions to be milder and more selective.
II. Troubleshooting Guide: Diagnosing and Solving Demethylation
This section provides a systematic approach to identifying the source of demethylation and implementing effective solutions.
Step 1: Identify the Demethylation Source
Review your synthetic protocol and identify any steps that involve the high-risk reagents or conditions listed in the table below.
| Risk Level | Reagent/Condition | Causality | Reference |
| High | BBr₃, BCl₃, AlCl₃ | Potent Lewis acids that form a complex with the ether oxygen, facilitating nucleophilic attack on the methyl group. | [1] |
| Moderate | BF₃·OEt₂, TiCl₄, SnCl₄ | Milder Lewis acids that can still promote demethylation, especially at elevated temperatures or with prolonged reaction times. | [2][3] |
| Moderate | HBr, HI (especially in AcOH or at high temp.) | Strong protic acids that protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide. | |
| Low-Moderate | High reaction temperatures (>100 °C) | Can provide the activation energy for demethylation, particularly if acidic or nucleophilic species are present. | |
| Low | Strongly basic conditions (e.g., NaNH₂) | Generally, aryl methyl ethers are stable to bases. The Tschitschibabin reaction, for instance, uses sodamide but is unlikely to cause demethylation of a methoxy group on a separate ring. |
Troubleshooting Workflow
Use the following decision tree to guide your optimization process.
Caption: Troubleshooting decision tree for demethylation.
III. Recommended Protocols and Methodologies
Protocol 1: A Milder, Palladium-Catalyzed Approach to Substituted Indolizines
This protocol avoids harsh acidic conditions and high temperatures, minimizing the risk of demethylation. It is based on modern palladium-catalyzed methods for constructing N-heterocycles.
Objective: Synthesize a substituted 3-methoxyindolizine derivative via a Pd-catalyzed coupling and cyclization cascade, avoiding conditions known to cause demethylation.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add the substituted 2-bromopyridine (1.0 eq), the terminal alkyne bearing the methoxy group (1.2 eq), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand like SPhos or XPhos (10 mol%).
-
Solvent and Base: Add anhydrous, degassed solvent (e.g., dioxane or toluene) and a mild base such as K₂CO₃ or Cs₂CO₃ (2.5 eq).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture at a moderate temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 3-methoxyindolizine derivative.
Caption: Workflow for Pd-catalyzed indolizine synthesis.
Protocol 2: Analytical Characterization to Confirm Product Integrity
Objective: To differentiate between the desired 3-methoxyindolizine and the demethylated 3-hydroxyindolizine byproduct.
-
Mass Spectrometry (MS):
-
Acquire a high-resolution mass spectrum (HRMS) of the purified product.
-
Expected Result (3-methoxyindolizine): The measured m/z will match the calculated exact mass for the molecular formula C₉H₉NO.
-
Indication of Demethylation: The presence of a significant ion with an m/z corresponding to C₈H₇NO (a mass difference of 14.01565 Da).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Signals for 3-methoxyindolizine:
-
A sharp singlet at ~3.8-4.0 ppm, integrating to 3H (the -OCH₃ group).
-
Aromatic protons in their expected regions.
-
-
Indication of Demethylation (3-hydroxyindolizine):
-
Complete absence of the methoxy singlet.
-
Appearance of a new, broad singlet (exchangeable with D₂O) for the -OH proton.
-
Shifts in the positions of the aromatic protons due to the change from an electron-donating -OCH₃ group to an -OH group.
-
-
Expected ¹³C NMR Signal:
-
A signal around 55-60 ppm for the methoxy carbon will be absent in the demethylated product.
-
-
IV. References
-
McFarlane, W. Boron Tribromide. Fieser and Fieser's Reagents for Organic Synthesis, 1 , 75-77 (1967).
-
Chichibabin, A. E. Über die Synthese von Pyridin-Basen aus Aldehyden und Ketonen. J. Prakt. Chem., 107 , 122-128 (1924).
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, (2004).
-
Zhou, L., & Doyle, M. P. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. J. Org. Chem., 74 (23), 9222–9224 (2009). Available from: [Link]
-
Reddy, C. R., et al. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Chem. Commun., 46 , 2871-2873 (2010). Available from: [Link]
-
Boruah, M., et al. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Org. Biomol. Chem., 21 , 7846-7871 (2023). Available from: [Link]
-
Haydl, A. M., & Hartwig, J. F. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. Org. Lett., 21 (5), 1337–1341 (2019). Available from: [Link]
-
Antoci, V., et al. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy, 8 (4), 221-231 (2017). Available from: [Link]
-
Gribble, G. W. Palladium for C-C and C-N bond formation in the synthesis of N-heterocycles. In Privileged Scaffolds in Medicinal Chemistry, pp. 1-30. Elsevier, (2019).
Sources
- 1. scispace.com [scispace.com]
- 2. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Chemo- and regio-selective amidation of indoles with isocyanates using borane Lewis acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. US20120226043A1 - Method for the n-demethylation of n-methyl heterocycles - Google Patents [patents.google.com]
Technical Support Center: Stability of 3-Methoxyindolizine Under Oxidative Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methoxyindolizine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability of 3-methoxyindolizine when exposed to oxidative conditions. As a structural isomer of the well-studied indole nucleus, the indolizine core presents unique stability characteristics that are critical to understand for successful experimental design and drug development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the oxidative stability of 3-methoxyindolizine?
The primary concern is the potential for the molecule to degrade in the presence of oxidizing agents, which can be encountered during synthesis, purification, formulation, storage (atmospheric oxygen), and in vivo metabolism.[3] The indolizine ring is a 10-π electron aromatic system, which generally confers stability. However, as a nitrogen-containing heterocycle, it possesses sites susceptible to oxidative attack.[2][4] The electron-donating nature of the 3-methoxy group can further activate the ring system, potentially increasing its reactivity towards electrophilic oxidants.
Potential consequences of oxidative degradation include:
-
Loss of parent compound, leading to inaccurate assay results.
-
Formation of degradation products with different chemical, biological, or toxicological properties.
-
Reduced shelf-life of the compound or formulated product.
Q2: Which specific chemical groups in 3-methoxyindolizine are most susceptible to oxidation?
Based on the chemistry of related heterocyclic compounds like indoles and other electron-rich aromatics, the following sites are predicted to be most vulnerable to oxidative attack:
-
The Pyrrole-like Ring: The five-membered ring of the indolizine system is generally more electron-rich and thus more susceptible to electrophilic attack and oxidation than the pyridine ring. Oxidation of the analogous C2-C3 bond in indoles is a common degradation pathway.[5][6]
-
The Methoxy Group: The methyl group of the methoxy ether is a potential site for oxidative O-demethylation, which would yield the corresponding 3-hydroxyindolizine. This is a common metabolic pathway for methoxy-substituted aromatic compounds.[7]
-
The Bridgehead Nitrogen: While the nitrogen lone pair is part of the aromatic system, N-oxidation is a known pathway for nitrogen-containing heterocycles, which could lead to the formation of an N-oxide.[8][9]
Q3: What are the likely degradation products of 3-methoxyindolizine under oxidative stress?
While specific experimental data for 3-methoxyindolizine is not extensively published, we can predict potential degradation products by analogy to indole chemistry and general organic oxidation mechanisms:
-
O-demethylation Product: 3-Hydroxyindolizine.
-
Ring-Hydroxylated Products: Oxidation at various positions on the indolizine core.
-
Ring-Opened Products: Stronger oxidants like potassium permanganate (KMnO₄) or ozone (O₃) can cleave the double bonds within the heterocyclic rings, leading to more significant degradation.[10][11] For instance, ozonolysis is known to cleave C=C bonds to form aldehydes, ketones, or carboxylic acids.[12]
-
N-Oxide: Formation of a stable N-oxide at the bridgehead nitrogen.
Troubleshooting Guide for Experimental Instability
Problem: I am observing a rapid loss of 3-methoxyindolizine in my experimental sample.
Possible Cause 1: Peroxide Contamination in Solvents Ethers like diethyl ether and tetrahydrofuran (THF) are known to form explosive peroxides upon storage and exposure to air. These peroxides are potent oxidizing agents that can degrade your compound.
-
Troubleshooting Steps:
-
Test for Peroxides: Use peroxide test strips to check your solvents before use.
-
Purify Solvents: If peroxides are present, purify the solvent using an appropriate method, such as passing it through an activated alumina column.
-
Use Fresh Solvents: Whenever possible, use freshly opened bottles of high-purity solvents.
-
Possible Cause 2: Dissolved Oxygen in Buffers or Solvents Atmospheric oxygen can contribute to slow oxidation over time, a process that can be accelerated by light or trace metal catalysts.
-
Troubleshooting Steps:
-
Degas Solvents: Before preparing your solutions, degas the solvent or buffer by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Work Under Inert Atmosphere: For highly sensitive experiments, conduct your work in a glove box or under a blanket of inert gas.
-
Possible Cause 3: Incompatibility with Other Reagents Your experimental mixture may contain other reagents that are acting as oxidants.
-
Troubleshooting Steps:
-
Review Reagent Compatibility: Carefully check the chemical properties of all components in your mixture for potential redox reactions with 3-methoxyindolizine.
-
Control Experiments: Run control experiments by systematically omitting components to identify the source of the degradation.
-
Experimental Protocols
Protocol 1: Forced Oxidation Study with Hydrogen Peroxide (H₂O₂) to Assess Stability
This protocol outlines a forced degradation study to intentionally induce and monitor the oxidative degradation of 3-methoxyindolizine. This allows for the identification of potential degradation products and an estimation of the compound's stability.[13][14][15]
Materials:
-
3-methoxyindolizine
-
HPLC-grade methanol or acetonitrile
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Deionized water
-
HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products (optional but recommended)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-methoxyindolizine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup: In a clean vial, add a known volume of the stock solution. Add hydrogen peroxide to a final concentration of 3%. For example, to 1 mL of the stock solution, add a calculated amount of 30% H₂O₂ and dilute with water/methanol to maintain solvent composition.
-
Control Sample: Prepare a control sample containing the 3-methoxyindolizine stock solution and diluent but no H₂O₂.
-
Incubation: Store the reaction and control vials at room temperature, protected from light. It is recommended to run a parallel experiment at an elevated temperature (e.g., 40-50 °C) to accelerate degradation.[13]
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from both the reaction and control vials. Quench the reaction by significant dilution with the mobile phase to stop further degradation before analysis.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method. Monitor the peak area of the parent 3-methoxyindolizine and look for the appearance of new peaks corresponding to degradation products.
-
Data Interpretation: Calculate the percentage of 3-methoxyindolizine remaining at each time point relative to the t=0 sample. A significant decrease in the parent peak area in the H₂O₂-treated sample compared to the control indicates oxidative instability.
Table 1: Example Data from a Forced Oxidation Study
| Time (hours) | % 3-Methoxyindolizine Remaining (Control) | % 3-Methoxyindolizine Remaining (3% H₂O₂) | Area % of Major Degradant 1 |
| 0 | 100.0 | 100.0 | 0.0 |
| 2 | 99.8 | 85.3 | 12.1 |
| 4 | 99.7 | 72.1 | 23.5 |
| 8 | 99.5 | 55.6 | 38.9 |
| 24 | 99.2 | 20.7 | 65.4 |
Visualizing Workflows and Pathways
Workflow for Assessing Oxidative Stability
The following diagram illustrates a typical workflow for investigating the oxidative stability of 3-methoxyindolizine.
Caption: Hypothesized oxidative degradation routes.
References
-
International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (n.d.). Oxidative Coupling of 3-Oxindoles with Indoles and Arenes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Retrieved from [Link]
-
FIU Discovery. (n.d.). Reaction of Human Choriomammotropin with Hydrogen Peroxide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Oxidative Cleavage of Alkenes with KMno4 and O3. Retrieved from [Link]
-
Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]
-
PubMed. (n.d.). Inhibitory activities of indolizine derivatives: a patent review. Retrieved from [Link]
-
ResearchGate. (2024, January 26). Recent Advances in the Synthesis of Indolizines and their Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of endoperoxide and hydroperoxide intermediates in the reaction of pyridoxine with singlet oxygen. Retrieved from [Link]
-
Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
RSC Publishing. (2016, June 28). Recent advances in the synthesis of indolizines and their π-expanded analogues. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation methods of nitrogen-containing heterocyclic compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolizines. Retrieved from [Link]
-
PubMed. (2000, November 14). Oxidation of indole by cytochrome P450 enzymes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. Retrieved from [Link]
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ScienceDirect. (n.d.). The Analytical Methods of Drug Analysis. Retrieved from [Link]
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ChemistryViews. (2018, March 20). Selective N-Oxidation of Heteroaryls. Retrieved from [Link]
-
RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
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Technical Support Center: Overcoming Steric Hindrance in 3-Position Substitution of Indolizine
Welcome to the Technical Support Center for advanced synthetic strategies in indolizine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing substituents at the C3 position of the indolizine scaffold, particularly when faced with steric challenges. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these synthetic hurdles.
Introduction to the Challenge: Steric Hindrance at the C3 Position
The indolizine nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] While electronically, the C3 position is the most nucleophilic and generally favored for electrophilic substitution, steric hindrance can significantly impede or prevent reactions at this site.[2] This is particularly true when either the indolizine substrate or the incoming electrophile bears bulky substituents. This guide will explore several field-proven strategies to mitigate these steric effects and achieve successful C3 functionalization.
Frequently Asked Questions (FAQs)
Q1: Why is my standard electrophilic substitution at the C3 position of indolizine failing with a bulky substrate?
A1: Standard electrophilic aromatic substitution reactions are highly sensitive to steric bulk. If your indolizine has a large substituent at the C2 or C5 position, or if your electrophile is sterically demanding, the transition state for C3 attack may be too high in energy to be readily accessible. This can lead to low or no yield of the desired product.
Q2: Are there alternative positions for substitution if C3 is blocked?
A2: Yes, if the C3 position is sterically inaccessible, electrophilic substitution may occur at the C1 position, which is the next most reactive site.[2] However, if your goal is specifically C3 substitution, it is often more effective to change your synthetic strategy rather than trying to force a reaction against its inherent steric limitations.
Q3: What are the general strategies to overcome steric hindrance in this context?
A3: Key strategies include:
-
Employing highly reactive electrophiles: Sometimes, a more potent electrophile can overcome the steric barrier.
-
Utilizing smaller, more active catalysts: Catalysts can play a crucial role in promoting the reaction under milder conditions where steric effects are less pronounced.
-
Changing the reaction mechanism: Moving from a traditional electrophilic substitution to a metal-catalyzed cross-coupling or a multi-component reaction can bypass the sterically hindered transition state of a classical SEAr reaction.
-
Directed metalation: A directing group on the indolizine can facilitate metalation at a specific position, which can then be quenched with an electrophile.
Troubleshooting Guides and Detailed Protocols
Strategy 1: Brønsted Acid-Catalyzed C3-Alkylation
This approach is particularly effective for the introduction of alkyl groups at the C3 position, even with sterically demanding electrophiles. Brønsted acids can activate suitable precursors to generate reactive electrophiles in situ.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Insufficiently acidic catalyst. | Switch to a stronger Brønsted acid (e.g., from p-toluenesulfonic acid to triflic acid). |
| Poor electrophile precursor. | Ensure the precursor can readily form a stable carbocation or a quinone methide under the reaction conditions. ortho-Hydroxybenzyl alcohols are excellent precursors.[3] | |
| Reaction temperature too low. | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Formation of side products (e.g., C1-alkylation) | High reaction temperature or overly strong acid. | Decrease the reaction temperature and/or use a milder Brønsted acid. |
| Electronic effects favoring C1. | This is less common but possible. If C1-alkylation persists, consider a different strategy like directed metalation. | |
| Decomposition of starting material or product | Acid-labile functional groups present. | Use a milder acid or a different synthetic route. Consider protecting sensitive functional groups. |
Experimental Protocol: C3-Alkylation with an ortho-Hydroxybenzyl Alcohol
This protocol is adapted from a procedure for the Brønsted acid-catalyzed C3-alkylation of indolizines.[3]
Materials:
-
Substituted Indolizine (1.0 equiv)
-
ortho-Hydroxybenzyl alcohol (1.2 equiv)
-
p-Toluenesulfonic acid (PTSA) (20 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the substituted indolizine in anhydrous DCM, add the ortho-hydroxybenzyl alcohol.
-
Add PTSA to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Strategy 2: Palladium-Catalyzed C3-Arylation
For the introduction of bulky aryl groups, palladium-catalyzed cross-coupling reactions are a powerful tool. These reactions proceed through a different mechanistic pathway than electrophilic substitution, often making them less susceptible to steric hindrance.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no yield | Inactive catalyst. | Ensure the palladium catalyst is not oxidized. Consider using a pre-catalyst or activating the catalyst in situ. |
| Poor choice of ligand. | The choice of phosphine ligand can be critical. Experiment with different ligands (e.g., PPh3, PCy3). | |
| Inefficient base. | The base plays a crucial role. Screen different bases such as KOAc, K2CO3, or Cs2CO3.[4] | |
| Homocoupling of the aryl halide | High reaction temperature or catalyst loading. | Reduce the reaction temperature and/or the amount of palladium catalyst. |
| Dehalogenation of the aryl halide | Presence of a hydrogen source. | Ensure all reagents and solvents are anhydrous. |
| Poor regioselectivity (C1-arylation) | This is uncommon in palladium-catalyzed reactions but could indicate a competing electrophilic arylation pathway. | Confirm the reaction mechanism through control experiments. A kinetic isotope effect study can be informative.[4] |
Experimental Protocol: C3-Arylation with an Aryl Bromide
This protocol is based on a palladium-catalyzed arylation of indolizines.[4]
Materials:
-
Substituted Indolizine (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
PdCl2(PPh3)2 (5 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Water (2.0 equiv)
Procedure:
-
In a reaction vessel, combine the substituted indolizine, aryl bromide, PdCl2(PPh3)2, and KOAc.
-
Add anhydrous NMP and water.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Strategy 3: Indium(III)-Catalyzed Three-Component Reaction
This method allows for the one-pot synthesis of 3-aminoalkylated indolizines and is highly effective for creating molecular diversity. The reaction proceeds via the formation of an imine, which is then attacked by the nucleophilic C3 position of the indolizine.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired product | Inefficient catalyst. | While In(OTf)3 is often effective, other Lewis acids like Sc(OTf)3 or Yb(OTf)3 can be screened. |
| Unstable imine intermediate. | Ensure anhydrous conditions to favor imine formation. Using a Dean-Stark trap can help remove water. | |
| Slow reaction rate. | Gently heating the reaction mixture may increase the rate, but monitor for side reactions. | |
| Formation of byproducts from self-condensation of the aldehyde | Aldehyde is too reactive or used in excess. | Use the aldehyde and amine in a 1:1 ratio. Add the indolizine after allowing the imine to form. |
Experimental Protocol: Three-Component C3-Aminoalkylation
This protocol is a general representation of an Indium(III)-catalyzed three-component reaction.[5]
Materials:
-
Indolizine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Indium(III) triflate (In(OTf)3) (10 mol%)
-
Toluene, anhydrous
Procedure:
-
To a solution of the aldehyde and amine in anhydrous toluene, add In(OTf)3.
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the indolizine to the reaction mixture.
-
Stir at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench with water and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by chromatography.
Strategy 4: HFIP-Promoted Friedel-Crafts Reactions
Hexafluoroisopropanol (HFIP) is a unique solvent that can promote Friedel-Crafts type reactions, often without the need for a traditional Lewis acid catalyst. It can activate electrophiles and stabilize charged intermediates.[7][8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Slow or incomplete reaction | Insufficient activation of the electrophile. | Increase the amount of HFIP or consider adding a catalytic amount of a Brønsted or Lewis acid. |
| Low reaction temperature. | Gently warm the reaction mixture, but be cautious of potential side reactions. | |
| Formation of undesired isomers | Reaction conditions are too harsh. | Perform the reaction at a lower temperature. |
| Product instability | The product may be sensitive to the acidic nature of HFIP. | Neutralize the reaction mixture promptly upon completion. |
Experimental Protocol: HFIP-Promoted Hydroxyalkylation
This protocol is based on the HFIP-promoted reaction of indolizines with (hetero)arylglyoxals.[7][8]
Materials:
-
Indolizine (1.0 equiv)
-
(Hetero)arylglyoxal (1.0 equiv)
-
Hexafluoroisopropanol (HFIP) (4.0 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve the indolizine and (hetero)arylglyoxal in anhydrous DCM.
-
Add HFIP to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography.
Comparative Data
The choice of method will depend on the specific substrate and the desired substituent. Below is a table summarizing the general applicability of each strategy.
| Strategy | Typical Substituent | Key Advantages | Potential Limitations |
| Brønsted Acid Catalysis | Alkyl groups | Metal-free, mild conditions. | Limited to electrophiles that can be generated from stable precursors. |
| Palladium-Catalyzed Arylation | Aryl, heteroaryl groups | Broad substrate scope, high yields. | Requires a metal catalyst and ligands, which can be expensive and require careful handling. |
| Indium(III)-Catalyzed Three-Component Reaction | Aminoalkyl groups | High atom economy, rapid generation of diversity. | Can be sensitive to the nature of the aldehyde and amine. |
| HFIP-Promoted Friedel-Crafts | Acyl, hydroxyalkyl groups | Often catalyst-free, mild conditions. | HFIP is a specialty solvent. May not be suitable for all electrophiles. |
Visualizing the Mechanisms
To better understand the underlying principles of these strategies, the following diagrams illustrate the key mechanistic steps.
Brønsted Acid-Catalyzed Alkylation
Caption: Mechanism of Brønsted acid-catalyzed C3-alkylation.
Palladium-Catalyzed C3-Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C3-arylation.
References
-
Shi, F., et al. (2020). Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. Organic & Biomolecular Chemistry, 18(29), 5688–5696. [Link]
- Sandeep, C., et al. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
- BenchChem. (n.d.).
-
Gevorgyan, V., et al. (2012). Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. Angewandte Chemie International Edition, 51(34), 8629-8633. [Link]
-
Kim, I., & Jung, Y. (2015). C3 functionalization of indolizines via In(III)-catalyzed three-component reaction. Organic & Biomolecular Chemistry, 13(45), 10986-10994. [Link]
- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
- PubMed. (n.d.). Recent developments in the synthesis of indolizines and their derivatives as compounds of interest in medicinal chemistry: a review.
- YouTube. (2021).
- ChemicalBook. (n.d.). Synthesis of Indolizine.
-
Kim, I., et al. (2023). C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. ACS Omega, 8(18), 16361–16369. [Link]
- PubMed Central. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of indolizines.
-
Gryko, D. T., et al. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828. [Link]
-
Kim, I., et al. (2023). C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals. ACS Omega. [Link]
- Organic Chemistry Frontiers. (n.d.).
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of indolizines and their π-expanded analogues.
- Roy, S. A. (2022).
- PubMed Central. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
- Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog.
- ResearchGate. (2025). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9.
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- 3. Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. C3 functionalization of indolizines via In(iii)-catalyzed three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C3 Functionalization of Indolizines via HFIP-Promoted Friedel–Crafts Reactions with (Hetero)arylglyoxals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Characterization of 3-Methoxyindolizine and its Regioisomers
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indolizine and its derivatives are of significant interest due to their diverse biological activities. However, the synthesis of substituted indolizines can often yield a mixture of regioisomers, making precise characterization essential. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features of 3-methoxyindolizine and its 1- and 2-methoxy regioisomers, offering a practical framework for their differentiation.
The electron-donating nature of the methoxy group significantly influences the electron density distribution within the indolizine ring system, leading to distinct chemical shifts for the aromatic protons. Understanding these substituent effects is paramount for the correct assignment of isomeric structures. This guide will delve into the expected ¹H NMR spectral patterns, supported by predictive data and available experimental evidence for related structures, and will provide protocols for advanced NMR experiments that can definitively confirm the position of the methoxy substituent.
The Challenge of Regioisomerism in Methoxyindolizine Synthesis
The synthesis of methoxyindolizines can proceed through various pathways, often involving the cyclization of substituted pyridinium ylides. Depending on the precursors and reaction conditions, the methoxy group can be introduced at the 1, 2, or 3-position of the indolizine core, leading to the formation of regioisomers with identical mass but distinct physicochemical properties. Differentiating these isomers is crucial as their biological activities can vary significantly.
dot graph TD { A[Starting Materials] --> B{Cyclization Reaction}; B --> C{Mixture of Regioisomers}; C --> D[1-Methoxyindolizine]; C --> E[2-Methoxyindolizine]; C --> F[3-Methoxyindolizine]; }
Caption: Synthetic pathways to methoxyindolizines can result in a mixture of regioisomers.
Comparative ¹H NMR Analysis: Unraveling the Isomeric Puzzle
¹H NMR spectroscopy is the most powerful tool for distinguishing between the 3-methoxyindolizine regioisomers. The position of the methoxy group exerts a strong influence on the chemical shifts (δ) and coupling constants (J) of the protons on the indolizine scaffold.
Predicted ¹H NMR Chemical Shifts
In the absence of direct experimental data for 1- and 2-methoxyindolizine in the literature, ¹H NMR prediction software can provide valuable insights into the expected spectral differences. The following table summarizes the predicted ¹H NMR chemical shifts for the three regioisomers. These predictions are based on established algorithms that calculate the shielding and deshielding effects of the methoxy group at each position.[1]
| Proton | Predicted δ (ppm) for 1-Methoxyindolizine | Predicted δ (ppm) for 2-Methoxyindolizine | Predicted δ (ppm) for 3-Methoxyindolizine |
| H-1 | - | ~6.8 | ~6.5 |
| H-2 | ~6.2 | - | ~6.3 |
| H-3 | ~7.0 | ~7.1 | - |
| H-5 | ~7.8 | ~7.9 | ~7.9 |
| H-6 | ~6.6 | ~6.7 | ~6.7 |
| H-7 | ~7.1 | ~7.2 | ~7.2 |
| H-8 | ~7.5 | ~7.6 | ~7.6 |
| OCH₃ | ~3.9 | ~3.9 | ~3.8 |
Note: These are predicted values and may differ from experimental data. The primary utility is in observing the relative differences in chemical shifts between the isomers.
Key Differentiating Features in ¹H NMR Spectra
-
The Methoxy Signal: The chemical shift of the methoxy protons is expected to be in the range of δ 3.8-4.0 ppm for all three isomers. While there might be subtle differences, this signal alone is generally not sufficient for unambiguous identification.
-
Protons on the Five-Membered Ring (H-1, H-2, H-3): The most significant differences are observed for the protons on the pyrrole-like ring.
-
3-Methoxyindolizine: The absence of a signal for H-3 is the most telling feature. Protons H-1 and H-2 will appear as distinct signals, with their chemical shifts influenced by the electron-donating methoxy group at the adjacent position.
-
1-Methoxyindolizine: H-1 is absent. H-2 and H-3 will be present, with H-2 being significantly upfield due to the ortho-relationship with the methoxy group.
-
2-Methoxyindolizine: H-2 is absent. H-1 and H-3 will be observed, and their chemical shifts will be influenced by the methoxy group at the 2-position.
-
-
Protons on the Six-Membered Ring (H-5, H-6, H-7, H-8): The position of the methoxy group also has a discernible, though less pronounced, effect on the protons of the pyridine-derived ring. The electron-donating effect can cause slight upfield shifts for certain protons depending on the isomer.
Advanced NMR Techniques for Definitive Structure Elucidation
While ¹H NMR provides strong initial indications, two-dimensional (2D) NMR experiments are indispensable for irrefutable structural confirmation.
Experimental Protocol: Acquiring High-Quality NMR Data
Sample Preparation:
-
Dissolve 5-10 mg of the purified indolizine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to obtain high-resolution spectra.
1D ¹H NMR Acquisition:
-
Record a standard ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Optimize shim values to achieve sharp, symmetrical peaks.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It is crucial for identifying adjacent protons and tracing the connectivity within the aromatic spin systems of the indolizine core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). For methoxyindolizines, a key NOE correlation will be observed between the methoxy protons and the proton on the adjacent carbon atom. This is often the most definitive experiment for pinpointing the location of the methoxy group.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Correlations between the methoxy protons and the carbon atom they are attached to (and adjacent carbons) provide unambiguous evidence of the substitution pattern.
dot graph TD { subgraph "NMR Experiment Workflow" A[Sample Preparation] --> B[1D ¹H NMR]; B --> C{Initial Structure Hypothesis}; C --> D[2D COSY]; C --> E[2D NOESY]; C --> F[2D HMBC]; D --> G[Confirm ¹H-¹H Connectivity]; E --> H[Identify Spatial Proximity]; F --> I[Confirm ¹H-¹³C Long-Range Connectivity]; G & H & I --> J[Definitive Structure Elucidation]; end }
Caption: A typical workflow for the structural elucidation of methoxyindolizine regioisomers using various NMR techniques.
Interpreting 2D NMR Data for Methoxyindolizine Isomers
-
For 3-Methoxyindolizine:
-
NOESY: A strong NOE should be observed between the OCH₃ protons and both H-2 and the proton on the adjacent carbon of the six-membered ring (if sterically accessible).
-
HMBC: A three-bond correlation is expected between the OCH₃ protons and C-3a, and a two-bond correlation to C-3.
-
-
For 1-Methoxyindolizine:
-
NOESY: A strong NOE is expected between the OCH₃ protons and H-2 and H-8.
-
HMBC: A three-bond correlation should be visible between the OCH₃ protons and C-8a, and a two-bond correlation to C-1.
-
-
For 2-Methoxyindolizine:
-
NOESY: A strong NOE should be observed between the OCH₃ protons and H-1 and H-3.
-
HMBC: A three-bond correlation is expected between the OCH₃ protons and C-1 and C-3.
-
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The definitive characterization of 3-methoxyindolizine and its regioisomers relies on a systematic and multi-pronged NMR approach. While ¹H NMR provides the initial and often strong evidence for isomer identification based on the distinct chemical shifts of the five-membered ring protons, the application of 2D NMR techniques, particularly NOESY and HMBC, is crucial for unambiguous structure confirmation. By carefully analyzing the through-bond and through-space correlations, researchers can confidently assign the correct regioisomeric structure, a critical step in the advancement of drug discovery and development programs involving the indolizine scaffold.
References
-
Somei, M., et al. (2019). Synthesis of 1-Methoxyindoles and Related Analogs of Pimprinine, (±)-Chelonin A and B, Based on 1-Hydroxyindole Chemistry. Heterocycles, 99(2), 844-868. [Link]
-
Yordanova, D., & Valkova, I. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 105-112. [Link]
-
Chandrashekharappa, S., et al. (2019). Computational, crystallographic studies, cytotoxicity and anti-tubercular activity of substituted 7-methoxy-indolizine analogues. RSC Advances, 9(33), 18953-18967. [Link]
-
Chernyak, D., et al. (2010). An efficient two-component palladium-catalyzed arylation/cyclization cascade approach toward various highly functionalized N-fused pyrroloheterocycles. Organic Letters, 12(14), 3242-3245. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
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A Comparative Cytotoxicity Analysis: The Potential of the Indolizine Scaffold vs. Standard Anticancer Drugs
Introduction: The Quest for Novel Anticancer Scaffolds
In the landscape of oncological research, the pursuit of novel chemical scaffolds that offer improved efficacy and reduced side effects compared to established chemotherapeutics is a paramount objective. The indolizine nucleus, a fused bicyclic aromatic system containing a nitrogen atom, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its structural rigidity and versatile substitution patterns allow for fine-tuning of its physicochemical and pharmacological properties, making it an attractive starting point for the design of new therapeutic agents.[2] Indolizine-based compounds have demonstrated a wide array of biological activities, including notable potential in anticancer applications through mechanisms such as the induction of apoptosis and inhibition of tubulin polymerization.[2]
This guide provides a comparative analysis of the cytotoxic potential of the indolizine scaffold, using published data from various derivatives, against cornerstone anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. While specific public data on 3-methoxyindolizine is limited, this analysis of related compounds serves to highlight the therapeutic promise of this chemical class. We will delve into the quantitative cytotoxicity data, explore the underlying mechanisms of action, and provide a detailed, field-proven protocol for assessing cytotoxicity, offering researchers a comprehensive framework for evaluating novel compounds like 3-methoxyindolizine.
Comparative Cytotoxicity: A Quantitative Overview
The half-maximal inhibitory concentration (IC50) is the most common metric used to quantify the in vitro potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation. The table below summarizes the IC50 values for several reported indolizine derivatives and standard anticancer drugs across various human cancer cell lines.
It is critical to understand that IC50 values can vary significantly based on experimental conditions, including the specific assay used, incubation time, and cell passage number.[3] The data presented here is aggregated from multiple studies to provide a representative range of activity.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indolizine Scaffold | Methoxy-substituted indolizine lactone (cis-4f) | MDA-MB-231 | Triple-Negative Breast Cancer | 20.47 ± 0.79 | [4][5] |
| Halogenated indolizine lactone (cis-4d) | MDA-MB-231 | Triple-Negative Breast Cancer | 21.99 ± 3.44 | [4] | |
| Halogenated indolizine lactone (cis-4d) | DU-145 | Prostate Cancer | 46.65 ± 7.29 | [4] | |
| Pyridyl-substituted indolizine (11a) | NCI-60 Panel | Various | 0.01 - 0.1 (GI50) | [6] | |
| Standard Drug | Doxorubicin | HeLa | Cervical Cancer | ~0.1 - 1.0 | [3] |
| Doxorubicin | A549 | Lung Adenocarcinoma | ~0.5 - 5.0 | [3] | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.0 | [3] | |
| Standard Drug | Cisplatin | HeLa | Cervical Cancer | ~9.5 (28.77 µg/mL) | [7] |
| Standard Drug | Paclitaxel | A549 | Lung Adenocarcinoma | 0.0043 ± 0.0002 | [8] |
| Paclitaxel | HeLa | Cervical Cancer | 0.0042 ± 0.0002 | [8] |
Note: GI50 (Growth Inhibition 50) is a metric similar to IC50, commonly used by the National Cancer Institute (NCI). The values for indolizine derivatives demonstrate a broad range of activity, with some compounds showing potent, sub-micromolar efficacy, highlighting the potential of the scaffold.
Mechanisms of Action: Diverse Pathways to Cell Death
Understanding how a compound induces cytotoxicity is fundamental to its development as a therapeutic. Standard anticancer drugs have well-characterized mechanisms, while the pathways for indolizine derivatives are an active area of research.
Standard Anticancer Drugs
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism. Its primary mode of action is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. By stabilizing the topoisomerase II-DNA complex, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[9] It also intercalates into DNA and generates reactive oxygen species (ROS), contributing to its cytotoxicity.[9]
-
Cisplatin: Cisplatin acts by forming covalent adducts with the purine bases of DNA. These adducts create intra- and inter-strand crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.
-
Paclitaxel: A member of the taxane family, paclitaxel targets microtubules, which are essential components of the cellular cytoskeleton. Unlike other tubulin-targeting agents that inhibit polymerization, paclitaxel stabilizes the microtubule polymer, preventing its disassembly. This arrests the cell cycle in the G2/M phase, as the mitotic spindle cannot function correctly, leading to apoptotic cell death.
The Indolizine Scaffold: A Focus on Microtubule Disruption
A significant body of research points to the disruption of microtubule dynamics as a key mechanism for the anticancer activity of many indolizine derivatives.[2] Similar to colchicine, certain indolizines have been shown to bind to the colchicine-binding site on β-tubulin.[2][6] This interaction inhibits the polymerization of tubulin into microtubules. The resulting disruption of the microtubule network interferes with critical cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis.[6][10]
Diagram: Comparative Mechanisms of Action
Caption: Mechanisms of cell death for standard drugs and indolizine derivatives.
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of cytotoxicity data, a standardized and well-controlled experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding purple formazan crystals.[12] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[12]
Detailed Step-by-Step Methodology
1. Cell Seeding and Treatment:
-
Rationale: Establishing a healthy, sub-confluent monolayer is crucial for ensuring that the observed effects are due to the compound and not to nutrient depletion or contact inhibition.
-
Procedure:
-
Harvest cells (e.g., HeLa, MCF-7, A549) during their logarithmic growth phase.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (e.g., 3-methoxyindolizine) and standard drugs in culture medium. Add 100 µL of these dilutions to the appropriate wells. Include vehicle controls (e.g., 0.1% DMSO) and untreated controls (medium only).
-
2. Incubation:
-
Rationale: The incubation period (typically 48-72 hours) allows the compound to exert its cytotoxic or cytostatic effects.
-
Procedure:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 48 hours).
-
3. MTT Addition and Formazan Formation:
-
Rationale: Only viable cells with active mitochondria can reduce MTT to formazan.
-
Procedure:
4. Solubilization and Measurement:
-
Rationale: The insoluble formazan must be fully dissolved to allow for accurate spectrophotometric measurement.
-
Procedure:
-
Carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01M HCl) to each well.[3]
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.[12]
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
5. Data Analysis:
-
Rationale: Converting raw absorbance data into a percentage of cell viability allows for the calculation of the IC50 value.
-
Procedure:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Diagram: MTT Assay Workflow
Caption: Standardized workflow for the MTT cell viability assay.
Discussion and Future Perspectives
The comparative data indicates that the indolizine scaffold is a highly promising platform for the development of novel anticancer agents. Certain derivatives exhibit cytotoxicity in the nanomolar range, rivaling or even exceeding the potency of some standard-of-care drugs in specific cell lines.[6] The proposed mechanism of tubulin polymerization inhibition is a clinically validated strategy, suggesting that indolizine-based compounds could overcome some of the resistance mechanisms associated with other drug classes.[10]
However, the journey from a promising scaffold to a clinical candidate is long. The data for 3-methoxyindolizine, the specific topic of this guide, remains to be elucidated. Future research should focus on:
-
Synthesis and In Vitro Screening: The synthesis of 3-methoxyindolizine and a library of its analogues is the essential next step. This library should be screened against a broad panel of cancer cell lines (such as the NCI-60) to determine its potency and cancer cell type selectivity.
-
Mechanism of Action Studies: Elucidating the precise mechanism is critical. This includes tubulin polymerization assays, cell cycle analysis, and apoptosis assays (e.g., Annexin V/PI staining) to confirm how 3-methoxyindolizine induces cell death.
-
In Vivo Efficacy: Promising candidates from in vitro studies must be evaluated in preclinical animal models (e.g., xenograft mouse models) to assess their antitumor activity, pharmacokinetics, and safety profile.[10]
References
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Semantic Scholar. (2015). SYNTHESIS, ANTICANCER ACTIVITY AND MOLECULAR DOCKING STUDY OF NOVEL 1, 3-DIHETEROCYCLES INDOLE DERIVATIVES. Available from: [Link]
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MDPI. (2022). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles against Tumor Cell Lines. Available from: [Link]
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RSC Publishing. (2023). Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization. Available from: [Link]
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A Comparative Guide to the Validation of Methoxyindolizine Scaffolds as Novel Anti-Tubercular Agents
The enduring global health crisis of tuberculosis (TB), exacerbated by the rise of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents.[1] The conventional drug pipeline is fraught with challenges, including lengthy treatment durations and significant side effects, underscoring the need for new chemical entities with unique mechanisms of action.[2] In this context, heterocyclic compounds have emerged as a fertile ground for drug discovery. The indolizine scaffold, a fused bicyclic heteroaromatic system, is recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[3][4] This guide provides a comprehensive technical comparison and validation workflow for a promising subclass: methoxyindolizine derivatives, which have demonstrated significant potential as anti-tubercular leads.[5][6]
The Rationale for Methoxyindolizine Scaffolds
The core appeal of the indolizine nucleus lies in its structural versatility and demonstrated bioactivity.[4] Our research and that of others have consistently shown that substitutions on the indolizine ring can profoundly influence its anti-mycobacterial efficacy.[3] Specifically, the introduction of a methoxy group has been a strategic choice aimed at modulating the lipophilicity and electronic properties of the molecule, which can enhance cell wall penetration and target engagement within the Mtb bacillus. Several studies have now confirmed that 7-methoxy-indolizine derivatives exhibit encouraging activity against both drug-susceptible (H37Rv) and, critically, multi-drug-resistant Mtb strains.[5][6]
Synthesis Strategy: Building the Core Scaffold
The efficient construction of the indolizine core is paramount for generating a diverse library of analogues for screening. The most robust and widely adopted method is the 1,3-dipolar [3+2] cycloaddition reaction.[3][7] This approach involves the reaction of a pyridinium ylide with an electron-deficient alkyne. The causality behind this choice is its high degree of convergence and tolerance for a wide range of functional groups, allowing for systematic structural modifications essential for structure-activity relationship (SAR) studies.
A generalized workflow for the synthesis is outlined below. The process begins with the formation of a pyridinium salt by reacting a substituted pyridine with a phenacyl bromide. Subsequent treatment with a base generates the pyridinium ylide in situ, which then undergoes the cycloaddition with an alkyne to yield the final substituted indolizine product.
Caption: General synthetic workflow for methoxyindolizine scaffolds via 1,3-dipolar cycloaddition.
Comparative In Vitro Anti-Tubercular Activity
The initial validation of any potential anti-tubercular agent is the determination of its whole-cell activity. This is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits 90% of bacterial growth. Below is a comparative summary of the MIC values for representative methoxyindolizine derivatives against the drug-susceptible H37Rv strain and a multi-drug-resistant (MDR) strain, benchmarked against standard first-line anti-TB drugs.
| Compound ID | Substituents | MIC (µg/mL) vs H37Rv | MIC (µg/mL) vs MDR-Mtb | Selectivity Index (SI) | Reference |
| Compound 3a | 2-CH₃, 3-(4-F-benzoyl) | 4 | 32 | >125 | [3][7][8] |
| Compound 5i | 7-OCH₃, 3-(3-OCH₃-benzoyl) | >64 | 16 | >31.25 | [5] |
| Compound 5j | 7-OCH₃, 3-(3-OCH₃-benzoyl) | >64 | 16 | >31.25 | [5] |
| Compound 5d | 7-OCH₃, 3-(4-Cl-benzoyl) | 4 | 16 | >125 | [6] |
| Compound 5h | 7-OCH₃, 3-(4-NO₂-benzoyl) | 4 | 8 | >125 | [6] |
| Isoniazid | Standard Drug | 0.05 - 0.25 | >16 (Resistant) | - | [3] |
| Rifampicin | Standard Drug | 0.1 - 0.5 | >32 (Resistant) | - | [3] |
Note: Selectivity Index (SI) is calculated as CC₅₀ (cytotoxicity) / MIC. A higher SI is desirable. The values shown are based on reported CC₅₀ >500 µg/mL for some compounds.[5]
The data clearly indicates that several methoxyindolizine analogues exhibit potent activity against the H37Rv strain, with MIC values as low as 4 µg/mL, and retain significant activity against MDR strains.[3][6] This is a critical finding, as activity against resistant bacteria is a primary goal of novel anti-TB drug discovery.
Caption: Comparative efficacy of methoxyindolizines vs. a standard drug against Mtb strains.
Unraveling the Mechanism of Action
A crucial aspect of validating a new drug scaffold is identifying its molecular target. In silico molecular docking and dynamics simulations for active indolizine compounds have consistently pointed towards the enoyl-acyl carrier protein reductase (InhA) as a potential target.[5][9][10] InhA is a vital enzyme in the FAS-II (Type II Fatty Acid Synthesis) pathway, which is responsible for synthesizing the long-chain mycolic acids that are the hallmark of the Mtb cell wall.
The proposed mechanism involves the indolizine scaffold binding to the active site of InhA, preventing the binding of its natural substrate and thereby inhibiting mycolic acid synthesis. This disruption of cell wall integrity leads to bacterial death. This mechanism is particularly attractive because it is distinct from that of isoniazid, which requires activation by the KatG enzyme. Direct inhibitors of InhA, like these methoxyindolizines, are expected to be effective against isoniazid-resistant strains that harbor KatG mutations.[1]
Caption: Proposed mechanism of action targeting the InhA enzyme in the Mtb mycolic acid pathway.
A Self-Validating Experimental Workflow
To ensure scientific rigor, the validation process must be systematic and self-correcting. The workflow proceeds from broad primary screening to highly specific in vivo confirmation, with clear go/no-go decision points.
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A Comparative Guide to the Structure-Activity Relationship of 3-Methoxyindolizine Analogs as Tubulin Polymerization Inhibitors
For drug discovery researchers and medicinal chemists, the indolizine scaffold represents a privileged heterocyclic system due to its prevalence in bioactive natural products and its demonstrated therapeutic potential.[1][2] As a structural isomer of the well-explored indole nucleus, indolizine offers unique electronic and steric properties, making it an attractive starting point for novel drug design.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 3-methoxyindolizine derivatives, with a particular focus on their function as potent anticancer agents that target tubulin polymerization.[3][4]
We will dissect the causal relationships between specific structural modifications and biological activity, compare the performance of the 3-methoxyindolizine core to established tubulin inhibitors, and provide detailed, validated protocols for key biological assays.
The 3-Methoxyindolizine Scaffold: A Foundation for Potent Antimitotic Activity
The core of our investigation is the indolizine ring system, a fused bicyclic N-heterocycle with a 10-π electron system.[1] The specific class of compounds discussed herein is characterized by a methoxy group, typically at the C7 position, and a substituted benzoyl moiety at the C3 position. This arrangement has proven to be a critical determinant for high-potency inhibition of tubulin polymerization, a validated mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[3][5][6]
Agents that interfere with tubulin dynamics are among the most successful chemotherapeutics used in the clinic.[6][7] They function by disrupting the formation of the mitotic spindle, a crucial apparatus for cell division. These agents typically bind to one of three major sites on the αβ-tubulin heterodimer: the colchicine site, the vinca alkaloid site, or the paclitaxel site.[3][8] The 3-methoxyindolizine derivatives, much like the natural product combretastatin A-4, exert their potent antimitotic effects by binding to the colchicine site, thereby inhibiting the polymerization of tubulin into microtubules.[3][4]
Dissecting the Structure-Activity Relationship (SAR) of 3-Methoxyindolizine Analogs
Systematic modification of the 3-methoxyindolizine scaffold has yielded crucial insights into the structural requirements for potent cytotoxicity and tubulin inhibition. The SAR can be logically analyzed by considering substitutions at different positions of the indolizine core and the C3-benzoyl group.
Key SAR Insights on the Indolizine Scaffold
Caption: Key SAR takeaways for the 3-methoxyindolizine scaffold.
-
C3-Benzoyl Moiety : This group is indispensable for activity. The aryl ring of the benzoyl group mimics the trimethoxyphenyl 'A' ring of colchicine and combretastatin, engaging in crucial interactions within the colchicine binding pocket on β-tubulin.
-
Substitutions on the C3-Benzoyl Ring :
-
Methoxy Groups : Similar to other colchicine-site binders, methoxy substitutions on the benzoyl ring are highly favorable. A 3,4,5-trimethoxy pattern generally confers the highest potency, mimicking the canonical binding mode of combretastatin A-4.[9]
-
Halogens and Small Alkyl Groups : Introduction of halogens (F, Cl, Br) or a methyl group at the C5 position of the indole ring, in combination with a 3,4,5-trimethoxyphenylthio group at C3, can lead to a significant increase in cytotoxicity, with IC50 values in the nanomolar range.[9]
-
-
C7-Methoxy Group on the Indolizine Ring : The presence of a methoxy group at the C7 position of the indolizine scaffold itself has been shown to be a favorable substitution, contributing to the overall potency of the compounds.[10][11]
-
Substitutions on the Pyrrole Moiety (C1, C2) : Modifications at these positions can modulate activity. For instance, introducing an ethyl carboxylate at C1 is a common synthetic handle and is generally well-tolerated.[10] Studies on related scaffolds like arylthioindoles show that a C2-methyl group only marginally affects cytotoxicity compared to the unsubstituted analog.[9]
Quantitative SAR Data Summary
The following table summarizes the cytotoxic activity of representative 3-methoxyindolizine analogs and compares them with established tubulin inhibitors.
| Compound ID | Scaffold | Key Substitutions | Target Cell Line | IC₅₀ (µM) | Reference |
| 5i | 7-Methoxyindolizine | C3: 3-Methoxybenzoyl | M. tuberculosis (MDR) | 16 µg/mL | [10] |
| 5j | 7-Methoxyindolizine | C3: 3-Methoxybenzoyl | M. tuberculosis (MDR) | 16 µg/mL | [10] |
| ATI-10 | Arylthioindole | C3: 3,4,5-Trimethoxyphenylthio | MCF-7 | 0.034 | [9] |
| ATI-11 | Arylthioindole | C2-Methyl, C3: 3,4,5-Trimethoxyphenylthio | MCF-7 | 0.046 | [9] |
| ATI-16 | Arylthioindole | C5-Methoxy, C3: 3,4,5-Trimethoxyphenylthio | MCF-7 | <0.050 | [9] |
| Combretastatin A-4 | Stilbene | 3,4,5-Trimethoxy 'A' ring, 4-hydroxy-3-methoxy 'B' ring | MCF-7 | 0.017 | [9] |
| Colchicine | Tropolone | 3,4,5-Trimethoxy 'A' ring | MCF-7 | 0.013 | [9] |
Note: Data for 7-methoxyindolizines 5i and 5j is for anti-tubercular activity, which also involves targeting bacterial tubulin homologs. The arylthioindole (ATI) data provides a close surrogate for SAR insights relevant to anticancer activity.
Comparative Analysis: Indolizines vs. Alternative Scaffolds
While the 3-methoxyindolizine scaffold is highly promising, it is crucial to benchmark its performance against other classes of colchicine-site inhibitors.
-
Indole-Based Inhibitors (e.g., Arylthioindoles) : Indoles are the closest structural isomers to indolizines.[2] Arylthioindoles (ATIs) have demonstrated potent cytotoxicity, with IC50 values in the low nanomolar range.[9] The SAR for ATIs is well-defined, with the 3-(3,4,5-trimethoxyphenyl)thio moiety being a key pharmacophore.[9] The key advantage of the indolizine scaffold may lie in its modified dipole moment and hydrogen bonding capacity due to the bridgehead nitrogen, potentially offering altered pharmacokinetic profiles or overcoming specific resistance mechanisms.
-
Combretastatin A-4 (CA-4) : This stilbene natural product is a benchmark for colchicine-site inhibitors. Its primary drawback is the chemical instability of its cis-double bond, which can isomerize to the inactive trans-isomer. The rigid, fused ring system of indolizine inherently overcomes this liability, providing a stable, pre-organized conformation that locks the key pharmacophoric elements in the correct orientation for binding.
-
Phenstatins : These benzophenone analogs also bind to the colchicine site and show excellent potency.[3] The development of indolizine-based analogs was partly inspired by replacing the 3'-hydroxy-4'-methoxyphenyl ring of phenstatin with an indolizine moiety, demonstrating the value of bioisosteric replacement in this field.[3]
Mechanism of Action: Disrupting Microtubule Dynamics
The primary mechanism through which 3-methoxyindolizine analogs exert their anticancer effect is the inhibition of tubulin polymerization.
Caption: Inhibition of tubulin polymerization by 3-methoxyindolizine analogs.
By binding to the colchicine site at the interface between the α- and β-tubulin subunits, the indolizine molecule sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments and subsequently into microtubules.[8] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately triggering programmed cell death (apoptosis).[5]
Experimental Methodologies: Self-Validating Protocols
To ensure scientific rigor, the protocols described below are designed as self-validating systems. They include necessary controls and are based on established, authoritative methods.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[13][14] The intensity of the color, quantified by spectrophotometry, is directly proportional to the number of viable cells.[12]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
-
Cell Plating: Seed adherent or suspension cells into a 96-well microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the 3-methoxyindolizine test compounds and controls (e.g., vehicle control, positive control like paclitaxel) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Incubation: Incubate the plate for a specified exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, carefully add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[12][15]
-
Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 600 nm.[12] A reference wavelength of 630 nm can be used to subtract background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in light scattering (turbidity) at 340 nm or through fluorescence enhancement using a fluorescent reporter.[16][17]
Caption: Workflow for an in vitro tubulin polymerization assay.
-
Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine or porcine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[17] Prepare a stock solution of GTP (e.g., 200 mM) and the test compounds.
-
Reaction Assembly: On ice, prepare the final reaction mixture in a 384-well black microplate.[17] For each well, combine the general tubulin buffer, GTP (to a final concentration of 1 mM), a fluorescent reporter like DAPI (to a final concentration of ~6 µM), and the desired concentration of the test indolizine compound or control.[17]
-
Initiation of Polymerization: To initiate the reaction, add the purified tubulin to each well to a final concentration of 2 mg/mL. The total reaction volume is typically 70-100 µL.[16][17]
-
Kinetic Measurement: Immediately place the plate into a fluorescence plate reader pre-heated to 37°C. Monitor the increase in fluorescence kinetically for 60 minutes, taking readings every 30-60 seconds. Use an excitation wavelength of 360 nm and an emission wavelength of 420 nm for DAPI.[17]
-
Data Analysis: Plot fluorescence intensity versus time. A standard polymerization curve shows a lag phase, an exponential growth phase, and a plateau phase. Inhibitors of polymerization (like indolizines) will decrease the rate and extent of fluorescence increase. Stabilizers (like paclitaxel) will increase the rate and extent. Quantify the effect by measuring the area under the curve (AUC) or the maximum polymerization rate (Vmax).[17]
Conclusion and Future Perspectives
The 3-methoxyindolizine scaffold is a validated and highly promising platform for the development of novel anticancer agents. SAR studies have clearly demonstrated that a substituted benzoyl group at the C3 position is essential for activity, with 3,4,5-trimethoxy substitution being optimal for mimicking established colchicine-site binders. The indolizine core itself provides a rigid, stable framework that overcomes the chemical liabilities of natural products like combretastatin A-4.
Future research should focus on:
-
Exploring Substitutions on the Pyridine Ring: This part of the scaffold remains relatively underexplored and could be a source of novel interactions to enhance potency or improve pharmacokinetic properties.[4]
-
Improving Aqueous Solubility: While potent, many heterocyclic inhibitors suffer from poor solubility. The introduction of polar or ionizable groups, guided by SAR, could improve drug-like properties.
-
Overcoming Drug Resistance: Investigating the activity of lead compounds against cancer cell lines that overexpress efflux pumps like P-glycoprotein is a critical next step to identify candidates capable of overcoming multidrug resistance.[6]
By leveraging the detailed SAR insights and robust experimental protocols outlined in this guide, researchers are well-equipped to rationally design and evaluate the next generation of 3-methoxyindolizine-based tubulin inhibitors, moving this promising class of compounds closer to clinical application.
References
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Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. (2025-08-28). PMC. [Link]
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SUPPLEMENTARY INFORMATION Synthesis and biological evaluation of new spiro oxindoles with embedded pharmacophores Sadasivam Math. The Royal Society of Chemistry. [Link]
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Structural Analysis, In Vitro Anti-tubercular Activities, and In Silico ADMET Evaluation of Ethyl 7-Methoxy-3-(4-Substituted Benzoyl)indolizine-1-carboxylates. CrystEngComm (RSC Publishing). [Link]
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Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
